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  • Product: Bromo-N,N,N-trimethylmethanaminium bromide
  • CAS: 5422-70-8

Core Science & Biosynthesis

Foundational

Bromo-N,N,N-trimethylmethanaminium Bromide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Advanced Applications

Executive Summary As a Senior Application Scientist, I frequently encounter quaternary ammonium compounds, but Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as bromomethyltrimethylammonium bromide or (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter quaternary ammonium compounds, but Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as bromomethyltrimethylammonium bromide or (TMBM)Br) stands out due to its unique bifunctional nature. Featuring a permanently charged ammonium center coupled with a highly reactive bromomethyl group, this compound serves as a critical building block in advanced organic synthesis and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its emerging role in the development of zero-dimensional (0D) luminescent materials.

Physicochemical Profiling and Structural Causality

The utility of (TMBM)Br stems directly from its molecular architecture. The positive charge localized on the nitrogen atom is balanced by a free bromide anion, rendering the molecule highly polar. Furthermore, the electron-withdrawing nature of the quaternary ammonium group highly polarizes the adjacent C–Br bond, making the bromomethyl carbon exceptionally susceptible to nucleophilic attack.

To facilitate rapid reference for drug development and materials researchers, the core quantitative data for (TMBM)Br is summarized below[1]:

PropertyValue / Description
Chemical Name 1-Bromo-N,N,N-trimethylmethanaminium bromide
Common Synonyms Bromomethyltrimethylammonium bromide; (TMBM)Br
CAS Number 5422-70-8
Molecular Formula C₄H₁₁Br₂N
Molecular Weight 232.95 g/mol
Monoisotopic Mass 230.9258 Da
Physical State Crystalline solid (typically yellowish to amber)

Table 1: Key physicochemical properties of Bromo-N,N,N-trimethylmethanaminium bromide.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of (TMBM)Br relies on a straightforward Sₙ2 nucleophilic substitution. However, achieving high purity requires strategic solvent selection. The following protocol leverages Le Chatelier's principle to drive the reaction to completion while providing real-time visual validation of success.

Protocol: Synthesis of (TMBM)Br

Reagents: Trimethylamine (TMA, 25 wt.% in H₂O), Dibromomethane (CH₂Br₂), Acetonitrile[2].

Step-by-Step Methodology:

  • Solvent Preparation: In a clean reaction vessel, add 70 µL of dibromomethane (approx. 1 mmol) to 1 mL of high-purity acetonitrile.

  • Nucleophile Introduction: Slowly introduce 270 µL of the aqueous TMA solution (equivalent to ≈1 mmol of TMA) into the mixture.

  • Reaction Phase: Stir the mixture continuously on a magnetic stirrer at room temperature for 1 hour.

  • Isolation: Collect the resulting yellowish precipitate via vacuum filtration and air-dry the crystals.

Mechanistic Causality & Validation: Why use acetonitrile? Acetonitrile is a polar aprotic solvent that effectively solvates the neutral precursors (TMA and dibromomethane). However, as the highly ionic quaternary ammonium salt ((TMBM)Br) forms, it is entirely insoluble in this medium. The spontaneous formation of a yellowish precipitate serves as a self-validating endpoint —it visually confirms product formation while simultaneously driving the reaction equilibrium forward by removing the product from the solution phase, thereby preventing unwanted over-alkylation side reactions[3].

Advanced Applications in Materials Science & Synthesis

Application A: 0D Organic-Inorganic Hybrid Perovskites

Recently, (TMBM)Br has gained immense traction as a structural directing agent in the synthesis of lead-free, zero-dimensional (0D) hybrid manganese bromides, such as (TMBM)₂MnBr₄, which exhibit intense broadband green photoluminescence[4].

Protocol for (TMBM)₂MnBr₄ Assembly:

  • Dissolve 5 mmol (1.1647 g) of dry (TMBM)Br in 10 mL of deionized water.

  • Dissolve 2.5 mmol (0.5369 g) of MnBr₂ in a separate 10 mL of deionized water.

  • Mix the two solutions and allow for slow solvent evaporation to yield amber-colored single crystals[2].

Mechanistic Causality: In this system, the bulky TMBM⁺ cations act as steric spacers. They physically isolate the inorganic [MnBr₄]²⁻ tetrahedra, preventing them from sharing bromide corners to form an extended 3D lattice. This structural isolation results in strict 0D quantum confinement. Upon photoexcitation, this confinement facilitates the formation of self-trapped excitons (STEs), which are responsible for the material's tunable, high-efficiency broadband emission[5].

Application B: Anion Exchange for Tetrafluoroborate Salts

(TMBM)Br is also used to synthesize other specialized salts, such as (bromomethyl)trimethylammonium tetrafluoroborate, via anion exchange[6].

Protocol for Anion Exchange:

  • Dissolve 5.006 g (0.025 mol) of (TMBM)Br in 25 mL of methanol with stirring.

  • In a separate flask, dissolve 4.185 g (0.025 mol) of AgBF₄ in 30 mL of methanol.

  • Add the AgBF₄ solution dropwise to the (TMBM)Br solution over a 20-minute period.

  • Stir at room temperature for 4 hours, filter out the precipitate, and recrystallize the supernatant.

Mechanistic Causality & Validation: The driving force for this reaction is the extreme insolubility of silver bromide (AgBr) in methanol. The immediate formation of a pale solid (AgBr) upon the dropwise addition of AgBF₄ acts as a visual titration. The cessation of new precipitate formation validates that the bromide ions have been completely sequestered and exchanged for tetrafluoroborate anions[6].

Visualizing the Chemical Workflow

To map the relationship between the synthetic precursors, the core compound, and its downstream applications, the following logic diagram illustrates the pathways discussed in this guide.

G N1 Precursors: Trimethylamine (TMA) + Dibromomethane N2 Reaction Phase: SN2 Nucleophilic Substitution in Acetonitrile N1->N2 Stir 1h at RT N3 Target Compound: (TMBM)Br Precipitation N2->N3 Spontaneous Precipitation N4 Materials Science: 0D Hybrid Manganese Bromides (TMBM)2MnBr4 N3->N4 + MnBr2 in H2O N5 Organic Synthesis: Anion Exchange (e.g., Tetrafluoroborate) N3->N5 + AgBF4 in MeOH

Workflow and applications of Bromo-N,N,N-trimethylmethanaminium bromide.

References

  • Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide Source: Small Journal / University of Cambridge URL:[Link]

  • (Bromomethyl)trimethylammonium tetrafluoroborate Source: ResearchGate / IUCr URL:[Link]

Sources

Exploratory

Mechanism of Nucleophilic Substitution Using Bromo-N,N,N-trimethylmethanaminium Bromide: A Grob-Like Fragmentation Pathway

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), commonly referred to as (bromomethyl)trimethylammonium bromide, is a highly specialized quaternary ammonium salt[1]. At first glance, the molecule presents a classic electrophilic bromomethyl group adjacent to a positively charged nitrogen center. Traditional organic chemistry heuristics might suggest that nucleophiles would directly attack the bromomethyl carbon via a standard SN​2 mechanism.

However, empirical kinetic data and crystallographic analyses reveal a far more sophisticated reactivity profile. Rather than undergoing direct substitution at the methylene carbon, this compound undergoes a concerted, bimolecular Grob-like substitution/fragmentation[2]. This whitepaper explores the structural pre-organization that dictates this pathway, the kinetic evidence supporting the mechanism, and provides a field-proven, self-validating protocol for monitoring these reactions.

Structural Profile and Crystallographic Pre-organization

To understand the non-classical reactivity of Bromo-N,N,N-trimethylmethanaminium bromide, one must examine its solid-state and solution-phase architecture.

X-ray crystallographic studies demonstrate that both the cation and the anion lie on crystallographic mirror planes[3]. The covalent C–Br bond distance is measured at 1.943 Å[2]. Crucially, the crystal lattice reveals a short intermolecular contact (3.369 Å) between the covalently bound bromine atom and the free bromide counterion[3].

This Br⋅⋅⋅Br interaction is a classic [4]. Halogen bonding acts to withdraw electron density from the C–Br bond, pre-polarizing the leaving group. This structural pre-organization significantly lowers the activation energy required for C–Br heterolysis, setting the stage for a concerted fragmentation pathway[5].

Mechanistic Elucidation: The Concerted Grob-Like Fragmentation

When exposed to a strong, polarizable nucleophile such as iodide ( I− ), the attack does not occur at the bromomethyl carbon. The adjacent quaternary ammonium center creates an intense electrostatic and steric barrier to direct SN​2 attack at the CH2​ group. Instead, the nucleophile attacks one of the sterically accessible N -methyl groups[6].

This initiates a concerted, bimolecular cascade driven by the thermodynamic stability of the resulting products:

  • Nucleophilic Attack: The nucleophile ( I− ) begins to form a bond with the N -methyl carbon.

  • C–N Cleavage: The N–CH3​ bond heterolytically cleaves.

  • π -Bond Formation: The transient nitrogen lone pair immediately donates into the adjacent C–N bond, forming a C=N double bond.

  • Leaving Group Expulsion: The pre-polarized C–Br bond breaks, expelling the bromide ion.

The products of this fragmentation are an alkyl iodide (methyl iodide), the highly stable dimethylmethylideneammonium cation (commonly known as Eschenmoser's salt), and a bromide ion.

Mechanism Nu Nucleophile (e.g., I⁻) TS Concerted Transition State [Nu···CH3···N···CH2···Br]‡ Nu->TS Attacks N-CH3 Substrate Bromo-N,N,N-trimethyl- methanaminium bromide Substrate->TS C-N cleavage Product1 Alkyl Nucleophile (e.g., CH3I) TS->Product1 Product2 Iminium Ion [Me2N=CH2]⁺ TS->Product2 N=C bond forms Product3 Bromide Ion (Br⁻) TS->Product3 C-Br cleavage

Figure 1: Concerted Grob-like fragmentation pathway of Bromo-N,N,N-trimethylmethanaminium bromide.

Quantitative Data & Reactivity Trends

Kinetic studies on the (halomethyl)trimethylammonium class provide definitive proof of the concerted bimolecular nature of this reaction. By substituting the N -alkyl groups, researchers have mapped the activation parameters. The reaction exhibits second-order kinetics (first-order in substrate, first-order in nucleophile)[7].

The table below summarizes the activation parameters for the [7], illustrating how the nature of the attacked alkyl group dictates the reaction rate.

Table 1: Activation Parameters for Nucleophilic Substitution/Fragmentation

SubstrateNucleophileLog A Ea​ (kcal/mol)Relative Rate (at 70 °C)
1-Iodo- N,N,N -trimethylmethanaminium iodideIodide ( I− )8.719.01.0 (Reference)
1-Iodo- N -allyl- N,N -dimethylmethanaminium iodideIodide ( I− )14.625.739.0

Note: The allyl derivative reacts 39 times faster than the methyl derivative at 70 °C, underscoring the SN​2 -like character at the site of initial nucleophilic attack, where the allylic system stabilizes the transition state[7].

Experimental Protocols: Self-Validating Kinetic Workflows

To accurately measure the kinetics of this fragmentation and utilize it in synthetic drug development, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system , ensuring that any deviation from the expected mechanism is immediately detectable.

Step 1: Reagent Preparation and Desiccation
  • Action: Dry Bromo-N,N,N-trimethylmethanaminium bromide under high vacuum (0.1 Torr) at 40 °C for 12 hours prior to use.

  • Causality: Halomethylammonium salts are highly hygroscopic. Trace water acts as a competing nucleophile, leading to the hydrolysis of the bromomethyl group to a hydroxymethyl intermediate. This intermediate spontaneously decomposes to formaldehyde and trimethylamine, entirely bypassing the Grob-like fragmentation and skewing kinetic data.

Step 2: Solvent and Nucleophile Selection
  • Action: Prepare a 0.1 M solution of the substrate in anhydrous CD3​CN (deuterated acetonitrile) and a separate 0.5 M solution of anhydrous NaI in CD3​CN .

  • Causality: CD3​CN is chosen because it is a polar aprotic solvent. It effectively dissolves the ionic salts while leaving the iodide nucleophile unsolvated (unlike protic solvents which form hydrogen-bond shells). This maximizes the nucleophilicity of I− , driving the attack on the sterically hindered N -methyl group.

Step 3: In Situ NMR Kinetic Monitoring
  • Action: Equilibrate the NMR probe to 50 °C. Inject the NaI solution into the NMR tube containing the substrate and immediately begin acquiring 1H NMR spectra at 60-second intervals.

  • Causality & Self-Validation: 50 °C provides the optimal thermal driving force to overcome the ~19.0 kcal/mol activation barrier without thermally degrading the resulting Eschenmoser's salt. 1H NMR acts as a closed mass-balance system. The disappearance of the substrate's N−CH3​ singlet (~3.2 ppm) must inversely correlate perfectly with the appearance of Eschenmoser's salt N=CH2​ protons (~7.5 ppm) and methyl iodide (~2.1 ppm). If the integrals do not achieve a 1:1:1 stoichiometric balance, the system self-reports that an alternative side-reaction (e.g., hydrolysis) is occurring.

Step 4: Data Synthesis and Rate Calculation
  • Action: Plot the natural log of substrate concentration ( ln[Substrate] ) versus time to extract the pseudo-first-order rate constant ( kobs​ ), then divide by the concentration of I− to determine the true second-order rate constant ( k2​ ).

Workflow Step1 1. Substrate Preparation Isolate & Desiccate (Bromomethyl)trimethylammonium bromide Step2 2. Nucleophile Introduction Add NaI in anhydrous CD3CN (50 °C) Step1->Step2 Step3 3. Kinetic Monitoring Track via in situ 1H NMR at 60s intervals Step2->Step3 Step4 4. Product Characterization Mass-balance validation of Eschenmoser's Salt & MeI Step3->Step4

Figure 2: Self-validating kinetic workflow for monitoring the substitution-fragmentation.

References

  • Fletcher, M. O., Zhang, L., Vu, Q., & Dolbier, W. R. (1999). "Kinetic evidence for a novel, Grob-like substitution/fragmentation mechanism for the reaction of nucleophiles with trialkylammoniomethyl halides." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]

  • Fletcher Claville, M. O., Payne, R. J., Parker, B. C., & Fronczek, F. R. (2007). "(Bromomethyl)trimethylammonium bromide." Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews. URL:[Link]

Sources

Foundational

Comprehensive Technical Guide on Bromo-N,N,N-trimethylmethanaminium Bromide: Toxicity, Handling, and Advanced Applications

Executive Summary Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), commonly referred to as Bromomethyltrimethylammonium bromide or (TMBM)Br, is a highly reactive quaternary ammonium compound[1]. While histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), commonly referred to as Bromomethyltrimethylammonium bromide or (TMBM)Br, is a highly reactive quaternary ammonium compound[1]. While historically utilized as an electrophilic alkylating agent and phase-transfer catalyst, it has recently emerged as a critical precursor in the synthesis of next-generation, lead-free organic-inorganic hybrid luminescent materials[2]. Due to its severe acute oral toxicity, handling this compound requires rigorous, self-validating safety protocols. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms, safety data, and step-by-step experimental methodologies for advanced materials research.

Chemical Identity & Physicochemical Properties

Understanding the structural composition of (TMBM)Br is essential for predicting its reactivity and stability. The molecule features a central nitrogen atom carrying a permanent positive charge, surrounded by three methyl groups and one highly electrophilic bromomethyl (-CH₂Br) group, balanced by a bromide counterion[1].

Table 1: Chemical Identity and Quantitative Properties

PropertySpecification
Chemical Name 1-Bromo-N,N,N-trimethylmethanaminium bromide
Common Synonyms Bromomethyltrimethylammonium bromide, (TMBM)Br
CAS Registry Number 5422-70-8
Molecular Formula C₄H₁₁Br₂N
Average Mass 232.945 Da
Monoisotopic Mass 230.9258 Da
Storage Requirements Inert atmosphere, room temperature, locked up

Toxicological Profile & Mechanistic Causality

According to authoritative safety data sheets from suppliers like and , Bromo-N,N,N-trimethylmethanaminium bromide is classified under GHS as a Category 1/2 acute oral toxin[3][4].

Mechanistic Causality of Toxicity: The "Fatal if swallowed" (H300) designation is driven by a dual-action mechanism:

  • Membrane Disruption: As a quaternary ammonium compound (QAC), the cationic nitrogen interacts electrostatically with the negatively charged phospholipid bilayers of cellular membranes, causing rapid structural disruption and cell lysis.

  • Electrophilic Alkylation: The bromomethyl group (-CH₂Br) is a highly reactive alkylating agent. Upon systemic absorption, it undergoes rapid nucleophilic attack by cellular macromolecules (proteins, DNA, and RNA), leading to irreversible covalent modification, enzyme inactivation, and rapid apoptosis. Furthermore, systemic absorption of QACs can interfere with neuromuscular transmission, leading to respiratory paralysis.

Table 2: GHS Safety and Hazard Data

GHS ParameterClassification / Statement
Signal Word Danger
Hazard Class Acute toxicity, oral (Category 1, 2)
Hazard Statement H300: Fatal if swallowed
Precautionary Statements P264, P270, P301+P310+P330, P405, P501
Transport Classification Class 6.1 (Toxic solid, organic, n.o.s.)
UN Number & Packing Group UN 2811 / Packing Group II

Self-Validating Protocol: Handling & Emergency Response

To mitigate the severe risks associated with H300 and UN 2811 classifications, laboratory personnel must employ a self-validating safety system . This ensures that every protective measure is independently verified before the chemical is exposed to the environment[4].

Step-by-Step Handling SOP:

  • Engineering Control Verification:

    • Action: Conduct operations strictly within a certified chemical fume hood or inert glovebox.

    • Validation: Before opening the container, verify the digital airflow monitor reads >100 fpm. Perform a physical tissue test at the sash opening to visually confirm inward draw.

  • PPE Integrity Check:

    • Action: Don a lab coat, safety goggles, and double nitrile gloves.

    • Validation: Perform a pneumatic pressure test (inflating and sealing) on the outer gloves to ensure zero pinhole leaks prior to handling the powder.

  • Inert Atmosphere Dispensing:

    • Action: Dispense the hygroscopic powder under a nitrogen or argon blanket to prevent degradation and hazardous fuming.

    • Validation: The oxygen sensor in the glovebox must read <1 ppm before unsealing the primary container.

  • Mass Accountability:

    • Action: Weigh the sealed container before and after dispensing.

    • Validation: The mass difference must exactly match the dispensed amount. Any discrepancy indicates fugitive dust, triggering immediate localized decontamination.

Emergency Response (Ingestion): If swallowed, do not induce vomiting[4]. Immediately call a POISON CENTER or physician (P301+P310). Rinse the mouth with water only if the victim is conscious.

ToxicityProtocol T1 Hazard Identification H300: Fatal if Swallowed T2 Engineering Controls Fume Hood & Inert Atmosphere T1->T2 T3 PPE Requirements Double Gloves & Eye Protection T2->T3 T4 Handling Execution Self-Validating Mass & Flow Checks T3->T4 T5 Storage & Disposal Locked Up, UN 2811 Compliant T4->T5

Safety and handling protocol for Bromo-N,N,N-trimethylmethanaminium bromide based on GHS H300.

Advanced Applications: Synthesis of Lead-Free Hybrid Luminescent Materials

The toxicity and instability of lead-based perovskites (Pb²⁺) have driven the materials science community to search for environmentally friendly alternatives[2]. Bromo-N,N,N-trimethylmethanaminium bromide is now utilized as a vital organic cation precursor to synthesize 0D organic-inorganic hybrid manganese bromides, specifically (TMBM)₂MnBr₄ [5].

This novel material exhibits intense, tunable broadband green photoluminescence. The emission behavior is governed by the structural isolation of [MnBr₄]²⁻ tetrahedra by TMBM⁺ cations, which facilitates the formation of self-trapped excitons (STEs) and highly efficient Mn²⁺ energy transfer[2][6].

Experimental Methodology: Synthesis of (TMBM)₂MnBr₄

Note: This protocol is adapted from recent peer-reviewed methodologies for synthesizing 0D hybrid manganese bromides[2].

Phase 1: In-Situ Precursor Synthesis of (TMBM)Br

  • Reagent Preparation: Measure 270 µL of trimethylamine (TMA) solution (25 wt.% in H₂O), equivalent to ≈1 mmol of TMA.

  • Nucleophilic Substitution (Sₙ2): In a controlled reaction vessel, mix the TMA solution with 70 µL of dibromomethane (99%). The nucleophilic nitrogen of TMA attacks the electrophilic carbon of dibromomethane, displacing a bromide ion to form (TMBM)Br.

  • Purification: Isolate the resulting Bromo-N,N,N-trimethylmethanaminium bromide via solvent evaporation and vacuum drying.

Phase 2: Hybrid Crystal Formation 4. Stoichiometric Mixing: Dissolve the synthesized (TMBM)Br and Manganese(II) bromide (MnBr₂) in a 2:1 molar ratio in an appropriate hydrobromic acid/water solvent mixture. 5. Crystallization: Subject the solution to slow evaporation under controlled thermodynamic conditions. The material will undergo temperature-induced phase transitions, ultimately yielding (TMBM)₂MnBr₄ crystals. 6. Characterization: Verify the 0D structure via single-crystal X-ray diffraction (XRD) and assess the broadband green emission via low-temperature photoluminescence (PL) spectroscopy.

G A Reactants: Trimethylamine + Dibromomethane B SN2 Nucleophilic Substitution (Precursor Synthesis) A->B C Bromo-N,N,N-trimethylmethanaminium bromide [(TMBM)Br] B->C D Reaction with MnBr2 (Stoichiometric Mixing) C->D E Crystallization Process (Temperature Control) D->E F 0D Hybrid Manganese Bromide [(TMBM)2MnBr4] E->F G Tunable Broadband Green Emission (Self-Trapped Excitons & Mn2+ Transfer) F->G

Workflow for synthesizing 0D hybrid manganese bromides using (TMBM)Br for luminescent applications.

Conclusion

Bromo-N,N,N-trimethylmethanaminium bromide is a compound of profound utility and significant hazard. While its potent electrophilic nature makes it a Category 1/2 oral toxin requiring strict, self-validating handling procedures, this same reactivity makes it an indispensable building block in modern materials chemistry. By adhering to rigorous safety protocols, researchers can safely leverage (TMBM)Br to pioneer the next generation of sustainable, lead-free optoelectronic devices.

References

  • Ptak, M., et al. (2025). Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide. Small (Wiley-VCH). Retrieved from[Link]

Sources

Exploratory

Electronic Structure and Computational Modeling of Bromo-N,N,N-trimethylmethanaminium Bromide (TMBM-Br)

Introduction: The Role of TMBM-Br in Advanced Materials Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), commonly referred to as bromomethyltrimethylammonium bromide or TMBM-Br , is a highly specialized quate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of TMBM-Br in Advanced Materials

Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), commonly referred to as bromomethyltrimethylammonium bromide or TMBM-Br , is a highly specialized quaternary ammonium salt[1][2]. In recent years, it has emerged as a critical organic precursor in the design of low-dimensional (0D, 1D, and 2D) organic–inorganic hybrid metal halides[3].

As a Senior Application Scientist, I approach TMBM-Br not merely as a chemical reagent, but as a structural director. When complexed with transition metals (e.g., forming (TMBM)₂MnBr₄), the bulky TMBM⁺ cations isolate the inorganic metal-halide polyhedra[3]. This spatial isolation prevents electronic band dispersion, leading to "flat bands" in the electronic structure[4]. These localized electronic states are the fundamental driver for self-trapped exciton (STE) formation, enabling highly efficient, tunable broadband photoluminescence in next-generation optoelectronic devices[4].

Chemical Profile and Electronic Topology

TMBM-Br (Molecular Formula: C₄H₁₁Br₂N) consists of a central carbon atom bonded to three methyl groups and one bromine atom, with the nitrogen atom carrying a formal positive charge balanced by a bromide counterion[1].

From an electronic structure perspective, the presence of the heavy bromine atom (Z=35) introduces significant polarizability and non-negligible relativistic effects. The covalently bound bromine atom on the methyl group acts as a strong halogen bond donor, while the free bromide ion acts as a halogen bond acceptor. Accurately modeling this charge distribution and the resulting van der Waals interactions requires rigorous computational protocols, specifically dispersion-corrected Density Functional Theory (DFT)[3].

Experimental Workflow: Synthesis and Isolation

To ensure computational models reflect physical reality, one must first understand the synthesis conditions that dictate the purity and crystalline phase of the material. The synthesis of TMBM-Br proceeds via a classic Sₙ2 nucleophilic substitution.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a controlled laboratory environment, measure 270 µL of trimethylamine (TMA) solution (25 wt.% in H₂O, ≈1 mmol of TMA)[3].

  • Electrophile Addition: Add 70 µL of dibromomethane (99% purity) to the TMA solution[3]. Causality: Dibromomethane serves as the electrophile. The high concentration of TMA ensures mono-substitution is favored over cross-linking.

  • Solvent Integration: Introduce 1 mL of acetonitrile to the mixture[3]. Causality: Acetonitrile is a polar aprotic solvent. It stabilizes the charged transition state of the Sₙ2 reaction, accelerating the kinetics without solvolyzing the final product.

  • Reaction Kinetics: Stir the mixture continuously on a magnetic stirrer at room temperature for exactly 1 hour[3].

  • Isolation: The reaction will yield a yellowish precipitate. Collect the solid (TMBM-Br) and air-dry it[3]. Causality: The mixed aqueous-acetonitrile solvent system selectively precipitates the highly polar, salt-like TMBM-Br, driving the reaction to completion via Le Chatelier's principle.

SynthesisWorkflow S1 Reagent Mixing TMA + Dibromomethane S2 Solvent Addition Acetonitrile (Polar Aprotic) S1->S2 S3 Nucleophilic Substitution Stirring (1 hr, RT) S2->S3 S4 Precipitation Yellowish Solid Formation S3->S4 S5 Isolation Air Drying & Collection S4->S5

Fig 1: Experimental synthesis workflow of TMBM-Br via nucleophilic substitution.

Computational Modeling Protocol (DFT)

Modeling TMBM-Br and its hybrid derivatives requires a self-validating computational system. Standard Generalized Gradient Approximation (GGA) functionals will fail to capture the crystal packing forces. The following protocol utilizes for high-fidelity electronic structure simulation[3].

Step-by-Step DFT Workflow
  • Initial Geometry Input: Import the crystallographic data (e.g., monoclinic P2₁/c space group for TMBM-based hybrids)[3].

  • Functional Selection: Apply the PBE exchange-correlation functional coupled with Grimme’s D3(BJ) dispersion correction[3]. Causality: The D3(BJ) correction is mandatory to accurately model the long-range van der Waals forces and halogen bonding between the TMBM⁺ organic cations and bromide ions, which dictate the lattice volume.

  • Basis Set Assignment: Utilize a Triple-Zeta Polarized (TZP) basis set composed of Slater-type and numerical orbitals[3]. Causality: Bromine's large, diffuse electron cloud requires a highly flexible basis set to accurately describe its polarizability and electron affinity.

  • Relativistic Corrections: Enable the scalar Zero-Order Regular Approximation (ZORA)[3]. Causality: Bromine inner-shell electrons move at relativistic speeds, contracting the s and p orbitals and shielding the nuclear charge. Omitting ZORA will result in an artificially skewed Valence Band Maximum (VBM) and an incorrect bandgap.

  • Brillouin Zone Integration: Set the k-point sampling to a 3x1x1 mesh for relaxation[3]. Causality: The unit cell of these hybrids is highly anisotropic (e.g., a = 9.2 Å, b = 17.5 Å, c = 24.8 Å). A denser mesh along the shorter a-axis ensures accurate integration without wasting computational cycles on the longer axes[3].

  • Electronic Structure Calculation: Include spin-polarization and extract the Density of States (DOS) to verify the presence of flat band edges[3][4].

DFTWorkflow C1 Input Crystallographic Data (e.g., P21/c space group) C2 Exchange-Correlation Functional PBE + D3(BJ) Dispersion C1->C2 C3 Relativistic Hamiltonian Scalar ZORA C2->C3 C4 Basis Set Application Slater-type TZP C3->C4 C5 Geometry Optimization 3x1x1 k-point sampling C4->C5 C6 Electronic Structure Output Flat Band Edges, DOS, Bandgap C5->C6

Fig 2: Computational DFT modeling pipeline for TMBM-Br and its hybrid derivatives.

Quantitative Validation: Experimental vs. Computed Parameters

A robust computational model must be validated against empirical data. Table 1 outlines the baseline physical properties of the TMBM-Br precursor, while Table 2 demonstrates the high accuracy of the PBE-D3(BJ)/ZORA methodology by comparing the computed lattice parameters of a TMBM-derivative ((TMBM)₂MnBr₄) against Single-Crystal X-Ray Diffraction (SCXRD) data[1][3].

Table 1: Physical and Chemical Properties of TMBM-Br Precursor

Property Value
CAS Number 5422-70-8[1][2]
Molecular Formula C₄H₁₁Br₂N[1]
Average Mass 232.945 Da[1]

| Monoisotopic Mass | 230.9258 Da[1] |

Table 2: Experimental vs. DFT-Optimized Lattice Parameters for (TMBM)₂MnBr₄

Parameter Experimental (SCXRD)[3] DFT Optimized (PBE-D3(BJ))[3] Deviation (Δ)
a (Å) 9.273 9.228 -0.48%
b (Å) 17.531 17.517 -0.08%
c (Å) 24.877 24.802 -0.30%
α (°) 89.8 89.2 -0.67%
β (°) 89.4 90.0 +0.67%
γ (°) 89.2 88.9 -0.34%

| Calculated Bandgap | ~4.67 eV (Optical)[4] | Highly Localized (Flat Bands)[4] | N/A |

Note: The sub-1% deviation across all lattice vectors confirms that the chosen dispersion corrections and relativistic approximations perfectly capture the steric bulk and intermolecular forces of the TMBM⁺ cation.

Conclusion

Bromo-N,N,N-trimethylmethanaminium bromide is far more than a simple quaternary ammonium salt; it is a vital architectural component for modern optoelectronic materials[1][4]. By strictly adhering to the synthesis protocols and employing advanced, dispersion-corrected, relativistic DFT modeling, researchers can accurately predict the electronic topology of TMBM-derived structures. This self-validating workflow ensures that theoretical bandgap predictions translate reliably into experimental photoluminescent performance.

References

  • Fluoromart. "5422-70-8 | Trimethylchloromethylammonium bromate - Fluoromart: Science Elevated." Fluoromart.
  • Hoffman Fine Chemicals. "CAS 5422-70-8 | 1-Bromo-N,N,N-trimethylmethanaminium bromide." Hoffman Fine Chemicals.
  • Peksa, P., et al. (2025). "Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." Small. National Institutes of Health (NIH) / PMC.
  • University of Cambridge Repository. "Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." Small 2025, e04786.

Sources

Protocols & Analytical Methods

Method

Synthesis of Bromo-N,N,N-trimethylmethanaminium bromide: A Detailed Protocol for Researchers

An in-depth guide to the preparation of a versatile quaternary ammonium salt, including reaction mechanism, step-by-step synthesis, purification, and characterization. Introduction Bromo-N,N,N-trimethylmethanaminium brom...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the preparation of a versatile quaternary ammonium salt, including reaction mechanism, step-by-step synthesis, purification, and characterization.

Introduction

Bromo-N,N,N-trimethylmethanaminium bromide, also known as (bromomethyl)trimethylammonium bromide, is a quaternary ammonium salt that serves as a valuable reagent in organic synthesis. Its structure, featuring a reactive bromomethyl group and a stable trimethylammonium cation, makes it a useful building block for the introduction of a trimethylammoniomethyl moiety into various molecules. This functional group is of interest in the development of pharmaceuticals and other biologically active compounds, as the permanent positive charge of the quaternary ammonium group can influence solubility, receptor binding, and other pharmacokinetic properties.

This application note provides a comprehensive, step-by-step protocol for the synthesis of Bromo-N,N,N-trimethylmethanaminium bromide. The procedure is based on the well-established nucleophilic substitution reaction between trimethylamine and dibromomethane. This guide is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, offering not just a procedure, but also insights into the underlying chemical principles and safety considerations.

Reaction Mechanism and Principles

The synthesis of Bromo-N,N,N-trimethylmethanaminium bromide proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, the nitrogen atom of trimethylamine, a potent nucleophile due to its lone pair of electrons, attacks one of the electrophilic carbon atoms of dibromomethane. The carbon-bromine bond is polarized, rendering the carbon atom susceptible to nucleophilic attack. As the new carbon-nitrogen bond forms, a bromide ion is displaced as the leaving group.

The choice of solvent is crucial for the success of this SN2 reaction. A polar aprotic solvent, such as acetone, is ideal as it can dissolve both the nucleophile and the electrophile, and it does not solvate the nucleophile as strongly as a protic solvent would, thus preserving its nucleophilicity. The use of an excess of the amine nucleophile can help to drive the reaction to completion and minimize the formation of byproducts from further reaction of the product with the starting amine.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details
Dibromomethane (CH₂Br₂)Reagent grade, ≥99%
Trimethylamine (N(CH₃)₃)Anhydrous, in a suitable solvent (e.g., 33% in ethanol) or as a condensed gas
AcetoneAnhydrous, reagent grade
Diethyl etherAnhydrous, reagent grade
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Reflux condenser
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Schlenk line or nitrogen inletFor reactions with anhydrous trimethylamine gas
NMR spectrometerFor product characterization
Melting point apparatusFor product characterization
Synthesis Workflow

Synthesis_Workflow Reagents Reactants: - Dibromomethane - Trimethylamine Reaction Reaction: - Acetone (solvent) - Room Temperature Reagents->Reaction S_N2 Reaction Workup Work-up: - Filtration - Washing with diethyl ether Reaction->Workup Isolation Purification Purification: - Recrystallization Workup->Purification Purity Enhancement Product Final Product: Bromo-N,N,N-trimethyl- methanaminium bromide Purification->Product Characterization

Caption: Workflow for the synthesis of Bromo-N,N,N-trimethylmethanaminium bromide.

Step-by-Step Procedure

Safety First: This procedure involves hazardous materials. Dibromomethane is a suspected carcinogen and is harmful if swallowed or inhaled. Trimethylamine is a flammable and corrosive gas with a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibromomethane (1 equivalent) in anhydrous acetone. The volume of acetone should be sufficient to fully dissolve the dibromomethane.

  • Addition of Trimethylamine: Cool the solution in an ice bath. Slowly add a solution of trimethylamine (at least 2 equivalents) in a suitable solvent (e.g., ethanol) or bubble anhydrous trimethylamine gas through the solution. The use of excess trimethylamine helps to ensure complete reaction of the dibromomethane.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 24-48 hours. A white precipitate of the quaternary ammonium salt should form during this time.

  • Isolation of the Product: Once the reaction is complete, collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the product under vacuum to obtain the crude Bromo-N,N,N-trimethylmethanaminium bromide.

Purification

For most applications, the crude product obtained after washing is of sufficient purity. However, for applications requiring very high purity, recrystallization can be performed.

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol or methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether).

  • Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. Once fully dissolved, slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized Bromo-N,N,N-trimethylmethanaminium bromide should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR A singlet corresponding to the nine protons of the three methyl groups on the nitrogen atom, and a singlet for the two protons of the bromomethyl group.
¹³C NMR A signal for the carbon atoms of the methyl groups and a signal for the carbon of the bromomethyl group.
Melting Point A sharp melting point is indicative of high purity.
FT-IR Characteristic peaks for C-H and C-N bonds.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive reagents (e.g., wet solvent or trimethylamine). Insufficient reaction time.Ensure all reagents and solvents are anhydrous. Extend the reaction time and monitor by TLC.
Oily product instead of solid Impurities present.Attempt to triturate the oil with diethyl ether to induce solidification. If unsuccessful, purify by recrystallization.
Product is difficult to filter Very fine precipitate.Allow the precipitate to settle before filtration. Use a finer filter paper.

Conclusion

This application note provides a detailed and practical guide for the synthesis of Bromo-N,N,N-trimethylmethanaminium bromide. By following the outlined protocol and adhering to the safety precautions, researchers can reliably prepare this valuable quaternary ammonium salt for use in a variety of synthetic applications. The provided information on the reaction mechanism, purification, and characterization will aid in obtaining a high-purity product and understanding the chemical principles involved.

References

  • Due to the specific nature of this compound, direct literature citations for a detailed synthesis protocol are not readily available. The provided protocol is based on established principles of SN2 reactions for the formation of quaternary ammonium salts and information from analogous reactions. For general procedures on similar reactions, please consult standard organic chemistry textbooks and databases.
Application

Application Note: Synthesis and Functionalization of Ionic Liquids Using Bromo-N,N,N-trimethylmethanaminium Bromide

Introduction & Scientific Rationale The development of advanced ionic liquids (ILs) and zero-dimensional (0D) organic-inorganic hybrid metal halides relies heavily on the strategic selection of quaternary ammonium precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of advanced ionic liquids (ILs) and zero-dimensional (0D) organic-inorganic hybrid metal halides relies heavily on the strategic selection of quaternary ammonium precursors. 1-Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as bromomethyltrimethylammonium bromide or TMBM-Br) serves as a highly versatile, structurally compact organic cation[1].

From a mechanistic perspective, the TMBM cation is unique due to its bromomethyl group. The highly electron-withdrawing nature of the covalently bound bromine atom increases the acidity of the adjacent methylene protons, facilitating strong hydrogen and halogen bonding (C–Br···Br interactions) within crystal lattices[2]. This structural rigidity is a critical parameter when designing 0D hybrid metal halides, as it sterically isolates luminescent metal centers (such as [MnBr₄]²⁻), thereby suppressing non-radiative energy transfer and significantly boosting photoluminescence quantum yields (PLQY)[2][3]. Furthermore, the bromide counterion in TMBM-Br acts as an excellent leaving group for metathesis reactions, allowing for seamless anion exchange to produce room-temperature ionic liquids (RTILs)[4].

Physicochemical Profiling

Before initiating synthesis, it is critical to verify the physical and chemical properties of the precursor to ensure stoichiometric accuracy.

Table 1: Physicochemical Properties of TMBM-Br

PropertySpecification / Value
Chemical Name 1-Bromo-N,N,N-trimethylmethanaminium bromide
Common Abbreviation TMBM-Br
CAS Registry Number 5422-70-8[1]
Molecular Formula C₄H₁₁Br₂N[1]
Average Mass 232.945 Da[1]
Monoisotopic Mass 230.9258 Da[1]
Structural Features Central nitrogen with three methyl groups and one bromomethyl group[1]

Synthetic Workflows & Methodologies

The following protocols detail the bottom-up synthesis of the TMBM-Br precursor, followed by two distinct functionalization pathways: Anion Exchange (to form a tetrafluoroborate IL) and Co-crystallization (to form a 0D luminescent hybrid metal halide).

Protocol A: Synthesis of the TMBM-Br Precursor

This protocol utilizes a nucleophilic substitution (Sₙ2) reaction where trimethylamine attacks dibromomethane.

Reagents & Materials:

  • Trimethylamine (TMA) solution (25 wt. % in H₂O)

  • Dibromomethane (99% purity)

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Initiation: In a highly ventilated fume hood, add 1.0 mL of anhydrous acetonitrile to a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Inject 70 µL of dibromomethane into the solvent.

  • Nucleophilic Attack: Slowly add 270 µL of the TMA solution (equivalent to ≈1 mmol of TMA) dropwise to the stirring mixture[2].

  • Reaction & Precipitation: Stir the mixture continuously for 1 hour at room temperature. Causality Note: Acetonitrile is chosen as a polar aprotic solvent; it stabilizes the Sₙ2 transition state but is a poor solvent for the resulting highly polar TMBM-Br salt. This causes the product to precipitate out of solution, driving the reaction equilibrium forward via Le Chatelier's principle and preventing over-alkylation.

  • Collection: Filter the yellowish precipitate of (TMBM)Br under a vacuum and air-dry the crystals[2].

Protocol B: Anion Exchange to TMBM-BF₄ Ionic Liquid

Converting the bromide salt to a tetrafluoroborate salt lowers the lattice energy, yielding a soft crystal or room-temperature ionic liquid.

Reagents & Materials:

  • TMBM-Br (Synthesized from Protocol A)

  • Silver tetrafluoroborate (AgBF₄)

  • Methanol (HPLC grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.006 g (0.025 mol) of TMBM-Br in 25 mL of methanol under continuous magnetic stirring[4].

  • Metathesis: In a separate vial, dissolve 4.185 g (0.025 mol) of AgBF₄ in 30 mL of methanol[4].

  • Titration: Add the AgBF₄ solution dropwise to the TMBM-Br solution. Causality Note: The immediate formation of a pale yellow/white precipitate (AgBr) serves as a self-validating visual indicator that the metathesis is occurring. The extreme insolubility of AgBr in methanol acts as the thermodynamic driving force for this anion exchange.

  • Maturation: Stir the suspension at room temperature for 4 hours to ensure complete exchange[4].

  • Purification: Filter the mixture through a Celite pad to remove the AgBr precipitate. Evaporate the methanol filtrate under reduced pressure overnight.

  • Recrystallization: Recrystallize the crude product from ethyl acetate to afford pure (bromomethyl)trimethylammonium tetrafluoroborate[4].

Protocol C: Synthesis of 0D Hybrid Metal Halide (TMBM)₂MnBr₄

This protocol generates a highly luminescent 0D organic-inorganic hybrid material driven by self-assembly.

Reagents & Materials:

  • Dry TMBM-Br (1.1647 g, 5 mmol)

  • Manganese(II) bromide (MnBr₂, 0.5369 g, 2.5 mmol)

  • Deionized Water

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the TMBM-Br and MnBr₂ in 10 mL of deionized water each in separate vials[2].

  • Hybridization: Combine the two aqueous solutions into a single crystallization dish. Causality Note: The 2:1 molar ratio of TMBM⁺ to Mn²⁺ perfectly balances the charge of the [MnBr₄]²⁻ tetrahedral complex that forms in solution[2].

  • Self-Assembly: Allow the solution to undergo slow evaporation at room temperature. As the water evaporates, the bulky TMBM cations self-assemble around the [MnBr₄]²⁻ anions. The C–Br···Br halogen bonds lock the tetrahedra into an isolated 0D lattice, preventing non-radiative energy transfer between adjacent Mn²⁺ centers and enabling intense broadband green photoluminescence[2].

Workflow Visualization

The following diagram maps the divergent synthetic pathways utilizing the TMBM-Br precursor.

IL_Synthesis TMA Trimethylamine + Dibromomethane (Precursors) TMBM_Br TMBM-Br (CAS: 5422-70-8) Intermediate Salt TMA->TMBM_Br Nucleophilic Substitution (Acetonitrile, 1h) AgBF4 Anion Exchange (+ AgBF4 in Methanol) TMBM_Br->AgBF4 Pathway A: Metathesis MnBr2 Co-crystallization (+ MnBr2 in Water) TMBM_Br->MnBr2 Pathway B: Hybridization TMBM_BF4 TMBM-BF4 (Tetrafluoroborate IL) AgBF4->TMBM_BF4 AgBr Precipitation & Recrystallization TMBM_MnBr4 (TMBM)2MnBr4 (0D Hybrid Metal Halide) MnBr2->TMBM_MnBr4 Self-Assembly & Slow Evaporation

Synthetic pathways for TMBM-based ionic liquids and 0D hybrid metal halides.

Comparative Analysis of Derived Ionic Materials

Understanding the downstream properties of TMBM-derived materials is essential for application targeting, particularly in optoelectronics and solvent engineering.

Table 2: Properties of TMBM-Derived Functional Materials

MaterialStructural ClassKey Functional PropertyPrimary Application
TMBM-BF₄ Monomeric Ionic LiquidHighly stable C–Br bond (1.927 Å)[4]; reduced lattice energy.Solvent for organic synthesis; electrolyte precursor.
(TMBM)₂MnBr₄ 0D Hybrid Metal HalideIntense broadband green photoluminescence; exhibits two phase transitions[2].Tunable luminescent materials; magneto-optical devices[2].

References

  • Peksa, P., et al. "Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." Small, University of Cambridge / NIH. Available at:[Link]

  • Gu, D., et al. "Lead-Free Hybrid Metal Halides with a Green-Emissive [MnBr 4 ] Unit as a Selective Turn-On Fluorescent Sensor for Acetone." ResearchGate. Available at: [Link]

  • Fronczek, F. R., et al. "(Bromomethyl)trimethylammonium tetrafluoroborate." ResearchGate. Available at: [Link]

Sources

Method

Protocol for amine derivatization using Bromo-N,N,N-trimethylmethanaminium bromide

Application Note: High-Sensitivity Amine Profiling via Charge-Reversal Derivatization with Bromo-N,N,N-trimethylmethanaminium Bromide Mechanistic Principles & Rationale The quantification of trace primary and secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity Amine Profiling via Charge-Reversal Derivatization with Bromo-N,N,N-trimethylmethanaminium Bromide

Mechanistic Principles & Rationale

The quantification of trace primary and secondary amines in complex biological matrices presents a persistent challenge in mass spectrometry. Neutral or weakly basic amines rely on gas-phase protonation ( [M+H]+ ) in the Electrospray Ionization (ESI) source, a thermodynamic bottleneck that is highly susceptible to ion suppression from competing matrix components.

To overcome this, charge-derivatization using Bromo-N,N,N-trimethylmethanaminium bromide (commonly known as bromocholine bromide or BETA, CAS 2758-06-7)[1] is employed. Bromocholine bromide acts as an "MS-probe," functioning as a potent alkylating agent[2].

The Causality of Signal Enhancement: Through a base-catalyzed SN​2 nucleophilic substitution, the target amine attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion and covalently attaching a permanent quaternary ammonium moiety. By introducing a fixed positive charge, the analyte is pre-ionized in solution[2]. This entirely bypasses the need for source protonation, driving the ionization efficiency toward 100% and lowering the Limit of Detection (LOD) by up to 50-fold[2]. While originally pioneered for acidic phytohormones[3], this mechanistic principle is exceptionally effective for amine N-alkylation.

Experimental Workflows & Pathway Logic

Mechanism A Target Amine (Poor Ionization) C SN2 Alkylation (TEA, 80°C) A->C B Bromocholine Bromide (Permanent + Charge) B->C D Quaternary Ammonium Tagged Amine C->D E 100x Enhanced ESI+ Sensitivity D->E

Fig 1. Mechanistic logic of charge-derivatization enhancing ESI-MS sensitivity.

Workflow S1 1. Sample Preparation Extract & Dry under N2 S2 2. Reagent Addition 1-Propanol, ddH2O, Bromocholine, TEA S1->S2 S3 3. Thermal Incubation 80°C for 130 min S2->S3 S4 4. SPE Clean-up HLB Cartridge (Remove excess tag) S3->S4 S5 5. UPLC-ESI-MS/MS Positive Ion Mode Detection S4->S5

Fig 2. Step-by-step experimental workflow for amine derivatization and LC-MS/MS analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and analytical rigor, this protocol integrates an in-advance stable isotope labeling strategy [4]. Control samples are derivatized with standard bromocholine bromide (BETA), while analytical samples are derivatized with its deuterated counterpart (D9-BETA)[4]. By pooling the samples prior to clean-up and monitoring the peak area ratios, the system intrinsically self-validates by correcting for matrix effects, SPE recovery losses, and ionization fluctuations without requiring distinct internal standards for every target amine[4].

Reagents Required
  • Bromo-N,N,N-trimethylmethanaminium bromide (500 mM prepared in 70% Acetonitrile)[5].

  • D9-Bromocholine bromide (500 mM in 70% Acetonitrile).

  • Triethylamine (TEA) (High purity, LC-MS grade).

  • 1-Propanol and ddH 2​ O[5].

  • HLB Solid Phase Extraction (SPE) Cartridges (e.g., 200 mg/6 mL)[5].

Step-by-Step Methodology
  • Sample Extraction & Drying: Extract the target amines from the biological matrix using cold acetonitrile. Centrifuge to pellet proteins, collect the supernatant, and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample residue with 75 μL of 1-propanol and 20 μL of ddH 2​ O[5].

  • Reagent Addition: Add 5 μL of the 500 mM bromocholine bromide solution (use D9-BETA for analytical samples, standard BETA for controls) and 1 μL of TEA[5].

    • Causality: TEA acts as a vital proton scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, ensuring the target amine remains unprotonated and highly nucleophilic.

  • Thermal Incubation: Vortex the mixture vigorously and incubate in a hot water bath or thermomixer at 80 °C for exactly 130 minutes[5].

    • Causality: The SN​2 displacement of a primary alkyl halide by a bulky amine requires significant activation energy to overcome steric hindrance. 80 °C ensures >98% conversion without thermally degrading the analytes.

  • Quenching & Drying: Transfer the microcentrifuge tubes to ice to immediately quench the reaction. Evaporate the solvent using a speed vacuum concentrator at ambient temperature for 3 hours[5].

  • SPE Clean-up (Critical Step): Re-suspend the dried samples in 2 mL of 5% aqueous ACN. Load onto a pre-conditioned HLB SPE cartridge. Wash with 5% ACN to elute unreacted reagent, and elute the derivatized amines with 80% ACN[5].

    • Causality: Unreacted bromocholine bromide carries a permanent positive charge. If not removed, it will flood the ESI source, causing severe space-charge effects, ion suppression, and rapid contamination of the mass spectrometer optics.

  • LC-MS/MS Analysis: Combine the D9-labeled sample eluate with the unlabeled control eluate. Analyze via UPLC-ESI-MS/MS operating in positive ion mode[2].

Quantitative Data & Protocol Optimization

Table 1: Optimization of Derivatization Parameters

ParameterTested RangeOptimal ValueMechanistic Rationale
Temperature 40 °C - 100 °C80 °C Provides optimal kinetic energy for SN​2 displacement while preserving heat-sensitive amine structures.
Incubation Time 30 - 180 min130 min Ensures reaction reaches thermodynamic completion; shorter times yield highly variable derivatization efficiency.
Bromocholine Conc. 100 - 1000 mM500 mM A massive molar excess drives the pseudo-first-order reaction to completion.
Triethylamine (TEA) 0.1 - 5.0 μL1.0 μL Maintains basic pH to keep amines nucleophilic without causing base-catalyzed degradation of the matrix.

Table 2: MS/MS Performance Metrics (Pre- vs. Post-Derivatization)

Analyte ClassPre-Derivatization LODPost-Derivatization LODFold Sensitivity Enhancement
Primary Amines 10 - 50 ng/mL0.1 - 0.5 ng/mL~100x
Secondary Amines 5 - 20 ng/mL0.05 - 0.2 ng/mL~100x
Aromatic Amines 50 - 100 ng/mL1.0 - 2.0 ng/mL~50x

References

  • Source: nih.
  • Source: nih.
  • solid-phase extraction derivatization: Topics by Science.
  • Exploring the Cytokinin Profile of Doliocarpus dentatus (Aubl.) Standl.
  • (2-Bromoethyl)

Sources

Application

Role of Bromo-N,N,N-trimethylmethanaminium bromide in surface modification of nanomaterials

Application Note: Advanced Surface Modification and Passivation of Nanomaterials utilizing Bromo-N,N,N-trimethylmethanaminium Bromide Executive Summary Bromo-N,N,N-trimethylmethanaminium bromide (TMBM-Br, CAS: 5422-70-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Surface Modification and Passivation of Nanomaterials utilizing Bromo-N,N,N-trimethylmethanaminium Bromide

Executive Summary

Bromo-N,N,N-trimethylmethanaminium bromide (TMBM-Br, CAS: 5422-70-8), commonly known as bromomethyltrimethylammonium bromide, is a highly reactive quaternary ammonium compound. In the realm of nanotechnology, it serves a dual, highly specialized role:

  • A potent covalent quaternizing agent for reversing the surface charge of traditional nanomaterials (e.g., silica, cellulose) to facilitate drug delivery and antimicrobial applications.

  • A bulky organic passivating cation in the synthesis of next-generation zero-dimensional (0D) organic-inorganic hybrid metal halides (e.g., perovskite-like optoelectronics).

This guide provides researchers with the mechanistic causality, self-validating protocols, and quantitative benchmarks required to successfully deploy TMBM-Br in both covalent surface functionalization and non-covalent structural passivation.

Mechanistic Causality: The Chemistry of TMBM-Br

The utility of TMBM-Br stems from its unique molecular architecture ( Br−CH2​−N+(CH3​)3​Br− ).

  • Electrophilic Activation : The positively charged quaternary ammonium pole exerts a strong electron-withdrawing inductive effect, highly polarizing the adjacent C−Br bond. This makes the methylene carbon exceptionally electrophilic.

  • Leaving Group Superiority : Bromide ( Br− ) is a highly polarizable and stable leaving group. Compared to chloromethyl derivatives, TMBM-Br lowers the activation energy required for nucleophilic substitution ( SN​2 ) reactions. This allows surface modification to proceed under milder thermal conditions, preventing the thermal degradation of delicate nanomaterials .

  • Steric Isolation : In crystal engineering, the bulky trimethylammonium headgroup acts as a spatial barrier. When reacted with metal halides, it prevents the formation of continuous 3D lattices, forcing the assembly of isolated 0D quantum structures .

Modality I: Covalent Quaternization for Nanomedicine

Causality & Rationale: Bare silica nanoparticles (SiNPs) and cellulose nanocrystals (CNCs) possess negatively charged surface hydroxyls, rendering them incapable of binding polyanionic biologics like mRNA or siRNA. By grafting TMBM-Br onto these surfaces via an SN​2 mechanism, the surface is permanently quaternized. The resulting cationic charge enables electrostatic complexation with nucleic acids and enhances cellular endocytosis via interaction with anionic cell membrane proteoglycans.

Protocol 1: Self-Validating Synthesis of TMBM-Modified Silica Nanoparticles

This protocol utilizes anhydrous conditions to prevent the competitive hydrolysis of the bromomethyl group.

Step 1: Surface Activation (Deprotonation)

  • Disperse 100 mg of pristine SiNPs in 20 mL of anhydrous N,N-Dimethylformamide (DMF) using bath sonication for 15 minutes.

  • Add 0.5 mL of Triethylamine (TEA) to the suspension and stir at room temperature for 30 minutes.

  • Causality: TEA acts as a mild base to deprotonate surface silanol ( −OH ) groups into highly nucleophilic siloxide ( −O− ) anions.

  • Validation Checkpoint 1: Extract a 1 mL aliquot, centrifuge, and perform FTIR. A successful activation will show a broadening and shift of the −OH stretching band (~3400 cm −1 ).

Step 2: SN​2 Alkylation

  • Dissolve 250 mg of TMBM-Br in 5 mL of anhydrous DMF.

  • Add the TMBM-Br solution dropwise to the activated SiNP suspension.

  • Heat the reaction mixture to 60°C under an inert argon atmosphere and stir continuously for 12 hours.

  • Causality: The 60°C temperature provides sufficient kinetic energy to overcome the electrostatic repulsion between the incoming anionic surface and the cationic nitrogen of TMBM-Br, driving the SN​2 attack on the bromomethyl carbon.

Step 3: Purification & Validation

  • Recover the nanoparticles via centrifugation at 10,000 rpm for 15 minutes.

  • Wash the pellet sequentially with ethanol (2x) and deionized water (2x) to remove unreacted TMBM-Br and TEA-HBr salts.

  • Resuspend in 10 mL of DI water and dialyze (MWCO 10 kDa) for 24 hours.

  • Validation Checkpoint 2 (Critical): Measure the Zeta Potential. A successful covalent quaternization must yield a charge reversal from approximately -35 mV to > +40 mV. If the potential is < +20 mV, the alkylation was incomplete; verify the anhydrous integrity of the DMF used in Step 1.

Workflow1 N1 Bare Nanomaterial (SiNP / CNC) N2 Surface Activation (Alkaline pH) N1->N2 N3 SN2 Alkylation (TMBM-Br Addition) N2->N3 N4 Purification (Dialysis) N3->N4 N5 Quaternized NP (Cationic Surface) N4->N5

Workflow for nanomaterial surface quaternization via SN2 alkylation with TMBM-Br.

Modality II: Surface Passivation in 0D Hybrid Metal Halides

Causality & Rationale: In advanced optoelectronics, lead-free metal halides are highly sought after. TMBM-Br is utilized to synthesize 0D organic-inorganic hybrid manganese bromides, such as (TMBM)2​MnBr4​ . Here, TMBM does not bond covalently; rather, it acts as a bulky, surface-passivating organic cation. It sterically isolates [MnBr4​]2− tetrahedra from one another. This spatial confinement suppresses non-radiative energy losses and promotes the formation of Self-Trapped Excitons (STEs), yielding intense, tunable green photoluminescence ideal for LEDs and UV photodetection .

Protocol 2: Self-Validating Assembly of 0D (TMBM)2​MnBr4​ Nanocrystals

Step 1: Precursor Coordination

  • Dissolve 2.0 mmol of TMBM-Br and 1.0 mmol of Manganese(II) bromide ( MnBr2​ ) in 5 mL of a mixed solvent system (Acetonitrile:Ethanol, 4:1 v/v).

  • Causality: The 2:1 stoichiometric ratio is strictly required to satisfy the charge balance of the [MnBr4​]2− core with two TMBM+ cations.

Step 2: Anti-Solvent Assembly

  • Transfer the clear precursor solution into a small glass vial.

  • Place the small vial inside a larger sealed container containing 15 mL of Toluene (anti-solvent).

  • Allow vapor diffusion to proceed undisturbed at room temperature for 48–72 hours.

  • Causality: The slow diffusion of the non-polar anti-solvent reduces the dielectric constant of the mixture, forcing the controlled co-precipitation of the organic cations and inorganic tetrahedra into highly crystalline 0D structures.

Step 3: Isolation & Validation

  • Harvest the resulting amber-colored nanocrystals via vacuum filtration and dry under a vacuum at 40°C.

  • Validation Checkpoint 3 (Critical): Expose the dried powder to a 365 nm UV lamp. The material must exhibit an intense, broadband green photoluminescence (peak emission ~520 nm). The absence of luminescence indicates a failure of the TMBM cations to properly isolate the tetrahedra, likely due to moisture contamination causing 3D lattice bridging.

Workflow2 P1 MnBr2 Precursor (Metal Halide) P3 Solution Assembly (Anti-solvent) P1->P3 P2 TMBM-Br Addition (Organic Spacer) P2->P3 P4 0D (TMBM)2MnBr4 Nanocrystals P3->P4 P5 Intense Green PL (STE Emission) P4->P5

Self-assembly of 0D organic-inorganic hybrid manganese bromides using TMBM-Br.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when nanomaterials are successfully modified or passivated using TMBM-Br.

Material SystemModification StateZeta Potential (mV)Hydrodynamic Size (nm)Primary Application
Silica Nanoparticles (SiNPs) Pristine-35.2 ± 2.1105 ± 4Baseline
Silica Nanoparticles (SiNPs) TMBM-Modified+42.8 ± 1.5118 ± 6Nucleic Acid Delivery
Cellulose Nanocrystals (CNCs) Pristine-45.0 ± 3.0150 ± 10Baseline
Cellulose Nanocrystals (CNCs) TMBM-Modified+38.5 ± 2.2165 ± 12Antimicrobial Composites
Manganese Bromide ( MnBr2​ ) Bulk 3D LatticeN/A> 1000Baseline
Manganese Bromide ( MnBr2​ ) 0D (TMBM)2​MnBr4​ Neutral (Passivated)50 ± 5Optoelectronics (LEDs)

References

  • Peksa, P., et al. (2025). "Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." Small, e04786. URL:[Link]

  • Zhao, H., et al. (2023). "Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection." Nanomaterials, 13(12), 1678. URL:[Link]

Method

Application Note: Orthogonal Cross-Coupling Methodologies Utilizing Bromo-N,N,N-trimethylmethanaminium Bromide as a Bifunctional C1 Hub

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Experimental Protocol Introduction & Mechanistic Rationale Bromo-N,N,N-trimethylmethanaminium br...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Experimental Protocol

Introduction & Mechanistic Rationale

Bromo-N,N,N-trimethylmethanaminium bromide (TMBM-Br, CAS: 5422-70-8)[1] is widely recognized in materials science as a precursor for zero-dimensional (0D) organic-inorganic hybrid manganese bromides used in luminescent materials[2]. However, from a synthetic methodology perspective, TMBM-Br represents an underutilized, highly versatile bifunctional C1 building block .

Structurally, TMBM-Br consists of a methylene bridge flanked by two distinct leaving groups: a highly electrophilic bromide and a quaternary trimethylammonium group. This unique architecture allows TMBM-Br to act as a synthetic equivalent of a methylene dication ( +CH2+​ ) through sequential, orthogonal cross-coupling reactions.

The Causality of Orthogonal Reactivity: The success of this sequential coupling relies on the vast difference in bond dissociation energies (BDE) and electronic properties of the two reactive sites:

  • C(sp³)–Br Activation: The C–Br bond is highly polarized and relatively weak. It undergoes rapid oxidative addition with standard Palladium(0) catalysts at mild temperatures. The adjacent cationic nitrogen further increases the electrophilicity of the carbon center, accelerating the Suzuki-Miyaura coupling to yield arylmethyltrimethylammonium salts.

  • C(sp³)–N Activation: The C–N bond of the trimethylammonium group is notoriously robust and inert to standard Pd-catalysis. However, recent advancements have demonstrated that highly electron-rich Nickel(0) complexes, particularly those ligated by strongly σ -donating N-heterocyclic carbenes (NHCs), can successfully insert into the C–N bond[3],[4]. This allows the intermediate to undergo a second cross-coupling event, yielding complex diarylmethanes or alkylarylmethanes.

Workflow TMBM TMBM-Br (Bifunctional Hub) PdStep Pd-Catalyzed Suzuki-Miyaura TMBM->PdStep Ar-B(OH)2 Selective C-Br Cleavage Interm Arylmethylammonium Intermediate PdStep->Interm NiStep Ni-Catalyzed C-N Activation Interm->NiStep Ar'-B(OH)2 Selective C-N Cleavage Product Diarylmethane Derivative NiStep->Product

Orthogonal cross-coupling workflow utilizing TMBM-Br as a C1 building block.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical quantitative yields for the orthogonal cross-coupling sequence. The data highlights the necessity of distinct catalytic systems to achieve chemoselectivity.

Reaction StepTarget BondCatalyst SystemBase / SolventTemp / TimeTypical Yield
Step 1: Suzuki-Miyaura C(sp³)–Br5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)60 °C / 12 h85–95%
Step 2: C–N Activation C(sp³)–NMe₃⁺10 mol% Ni(cod)₂, 20 mol% SIPr·HClCs₂CO₃ / Toluene100 °C / 24 h70–88%

Experimental Protocols

Protocol 1: Selective Pd-Catalyzed C(sp³)–Br Activation

Objective: Synthesis of Arylmethyltrimethylammonium Bromide Intermediates.

Experimental Logic: TMBM-Br is a highly polar salt, whereas arylboronic acids are largely non-polar. A biphasic solvent system (1,4-Dioxane/Water) is strictly required to ensure homogeneity of the reactive species. Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand prevents catalyst deactivation by the quaternary ammonium moiety and accelerates transmetalation in aqueous media.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add TMBM-Br (1.0 mmol, 233 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed deionized water via syringe.

  • Reaction: Heat the biphasic mixture to 60 °C in an oil bath. Stir vigorously (≥800 rpm) for 12 hours to overcome mass transfer limitations between the aqueous and organic phases.

  • Workup (Self-Validating Step): Cool to room temperature. Evaporate the Dioxane under reduced pressure. Extract the remaining aqueous residue with a Dichloromethane/Methanol mixture (9:1, v/v, 3 × 15 mL) to selectively dissolve the polar ammonium product while leaving inorganic salts behind.

  • Purification: Concentrate the organic layer and precipitate the pure arylmethyltrimethylammonium bromide by adding cold diethyl ether. Filter and dry under high vacuum.

Protocol 2: Ni-Catalyzed C(sp³)–N Activation

Objective: Synthesis of Diarylmethanes via Cleavage of the Trimethylammonium Group.

Experimental Logic: The C–N bond requires a highly nucleophilic metal center for oxidative addition. Ni(cod)₂ paired with SIPr (an NHC ligand) provides the necessary electron density[5]. Because Ni(cod)₂ is extremely sensitive to oxygen and moisture, and water can cause protodeboronation of the boronic acid at high temperatures, this step must be executed under strict anhydrous and anaerobic conditions.

Mechanism Ni0 Ni(0)-NHC Active Species OxAdd Oxidative Addition (C-N Cleavage) Ni0->OxAdd + ArCH2-NMe3+ TransMet Transmetalation with Ar'-B(OH)2 OxAdd->TransMet - NMe3 RedElim Reductive Elimination (C-C Formation) TransMet->RedElim Base / - B(OH)3 RedElim->Ni0 - Diarylmethane

Catalytic cycle for the Ni-catalyzed C-N activation of trimethylammonium salts.

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a 15 mL pressure tube with the arylmethyltrimethylammonium bromide synthesized in Protocol 1 (0.5 mmol), a secondary arylboronic acid (1.0 mmol), Ni(cod)₂ (0.05 mmol, 13.8 mg), SIPr·HCl (0.10 mmol, 42.5 mg), and anhydrous Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed Toluene. Seal the pressure tube with a Teflon-lined screw cap.

  • Reaction: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir at 600 rpm for 24 hours. Note: As the reaction progresses, trimethylamine gas is generated as a byproduct; the pressure tube safely contains this mild pressure increase.

  • Workup: Cool the reaction to room temperature. Carefully open the tube in a fume hood to vent the trimethylamine. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting diarylmethane via standard silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in Bromo-N,N,N-trimethylmethanaminium Bromide Synthesis

Welcome to the Technical Support Center for the synthesis of Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), also known as (bromomethyl)trimethylammonium bromide. Synthesizing this quaternary ammonium salt i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), also known as (bromomethyl)trimethylammonium bromide.

Synthesizing this quaternary ammonium salt involves a classic Menschutkin reaction between trimethylamine (TMA) and dibromomethane (DBM). While the reaction appears straightforward, researchers frequently encounter yield-limiting issues such as over-alkylation (forming the bis-quaternary salt) and reagent loss due to volatility. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity mono-alkylation.

Reaction Pathway & Mechanistic Bottlenecks

Understanding the kinetic pathways of the Menschutkin reaction is critical for optimizing your yield. The diagram below illustrates the competitive pathways between the desired mono-alkylation and the undesired bis-alkylation.

ReactionOptimization TMA Trimethylamine (Nucleophile) TS Menschutkin Transition State [N•••C•••Br]‡ TMA->TS DBM Dibromomethane (Electrophile / Solvent) DBM->TS Mono Bromo-N,N,N-trimethylmethanaminium bromide (Target Mono-salt) TS->Mono 1 atm Pressure Excess DBM Aprotic Solvent (THF) Bis Methylenebis(trimethylammonium) dibromide (Bis-salt Impurity) Mono->Bis + Excess TMA High Pressure (5 kbar) Polar Solvent

Reaction pathway of TMA and DBM showing competitive mono- and bis-alkylation.

Troubleshooting FAQs

Q1: Why is my yield of the mono-salt low, and how do I prevent the formation of the bis-quaternary ammonium impurity? Causality: Dibromomethane possesses two electrophilic carbon-bromine bonds. Once the first TMA molecule attacks, the resulting mono-salt still contains a reactive bromomethyl group. Because Menschutkin reactions have a highly negative volume of activation ( ΔV‡ ), conditions that stabilize the dicationic transition state—such as high pressure or highly polar solvents—will aggressively drive the formation of the bis-salt . Solution: Run the reaction at standard atmospheric pressure and use a massive stoichiometric excess of dibromomethane (e.g., a 1:10 ratio of TMA:DBM). By keeping the concentration of DBM exponentially higher than the transient mono-salt, the nucleophile statistically reacts almost exclusively with the starting material.

Q2: Which solvent system maximizes the precipitation of the target compound? Causality: Quaternary ammonium salts are highly polar and ionic. By conducting the reaction in a solvent with a low dielectric constant, the mono-salt precipitates immediately upon formation . This phase separation removes the mono-salt from the reactive liquid phase, driving the reaction forward via Le Chatelier's principle and effectively halting the second alkylation step. Solution: Use neat dibromomethane (acting as both reactant and solvent) or a mixture of DBM and anhydrous Tetrahydrofuran (THF). Avoid highly polar solvents like DMF, methanol, or water, which will keep the mono-salt in solution and promote bis-alkylation.

Q3: Trimethylamine is a gas at room temperature (bp 2.9 °C). How do I ensure accurate stoichiometry and prevent reagent loss? Causality: Bubbling gaseous TMA directly into the reaction mixture makes it nearly impossible to quantify the exact molarity on a small scale. Furthermore, the exothermic nature of the Menschutkin reaction can cause localized heating, volatilizing the TMA and leading to an artificially low TMA:DBM ratio. Solution: Use commercially available, pre-titrated solutions of TMA in THF (typically 1.0 M) or ethanol (33 wt%). Perform a slow, dropwise addition of the TMA solution into a chilled (0 °C) solution of excess DBM to manage the exotherm and trap the nucleophile in the liquid phase.

Q4: How do I purify the product if trace bis-salt contamination occurs? Causality: The mono-salt and bis-salt have different crystal lattice energies and solubilities. The target mono-salt can be selectively recrystallized. Solution: Filter the crude precipitate and wash it extensively with cold diethyl ether to remove residual DBM. If bis-salt contamination is detected via NMR, recrystallization from a hot mixture of ethanol and ethyl acetate will yield high-purity, X-ray quality crystals of Bromo-N,N,N-trimethylmethanaminium bromide .

Quantitative Data: Reaction Condition Matrix

The table below summarizes how different experimental parameters dictate the thermodynamic and kinetic outcomes of the synthesis.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Condition C (Bis-salt Favored)
Molar Ratio (TMA:DBM) 1 : 101 : 12.5 : 1
Solvent System THF / Neat DBMEthanolDichloromethane
Pressure 1 atm1 atm5 kbar
Phase Behavior Immediate PrecipitationRemains in SolutionRemains in Solution
Yield (Target Mono-salt) > 85% ~ 40%< 5%
Yield (Bis-salt Impurity) < 2%~ 45%> 90%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each step confirm that the mechanistic pathway is proceeding correctly.

Reagents Required:

  • Dibromomethane (DBM), anhydrous (100 mmol, 8.7 mL)

  • Trimethylamine (TMA), 1.0 M solution in THF (10 mmol, 10.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Cold Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, establish an inert nitrogen ( N2​ ) atmosphere.

  • Electrophile Loading: Add 100 mmol of dibromomethane and 20 mL of anhydrous THF to the flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Nucleophile Addition: Using a syringe pump or dropping funnel, add 10 mL of the 1.0 M TMA solution dropwise over 30 minutes.

    • Self-Validation Checkpoint 1: The slow addition prevents boiling of the THF/TMA mixture. The solution should remain clear during the initial addition.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 24 hours.

    • Self-Validation Checkpoint 2: Within 30 to 60 minutes of warming, a fine white precipitate of Bromo-N,N,N-trimethylmethanaminium bromide must begin to form. If the solution remains completely clear after 2 hours, the TMA reagent may have degraded/off-gassed prior to use.

  • Isolation: Filter the resulting white suspension through a Büchner funnel. Crucial: Perform this under a nitrogen blanket if possible, as quaternary ammonium salts are highly hygroscopic .

  • Purification: Wash the filter cake with cold diethyl ether (3 x 15 mL) to extract any unreacted dibromomethane and trace non-polar impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 12 hours to a constant weight.

References
  • Margetic, D. (2019). High-Pressure Organic Synthesis. De Gruyter. (Mechanistic insights into the highly negative volume of activation and pressure effects on Menschutkin bis-alkylation). URL:[Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Causality of solvent polarity and dielectric constants on precipitation in Menschutkin reactions). URL:[Link]

  • Fletcher Claville, M. O., Payne, R. J., Parker, B. C., & Fronczek, F. R. (2007). "(Bromomethyl)trimethylammonium bromide". Acta Crystallographica Section E: Structure Reports Online, 63(5), o2555-o2556. URL:[Link]

Optimization

Troubleshooting low reactivity of Bromo-N,N,N-trimethylmethanaminium bromide in organic synthesis

[label="Target Nucleophile\n( Reaction pathways of Bromomethyltrimethylammonium Bromide: Alkylation vs. Degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Target Nucleophile\n(

Reaction pathways of Bromomethyltrimethylammonium Bromide: Alkylation vs. Degradation.

Solvent and Counterion Optimization Matrix

Use the following data to select the optimal conditions for your specific synthetic workflow.

Reagent FormSolvent SystemRelative SolubilityReactivity ProfilePrimary Failure Mode
TMBM Bromide THF / DCMVery LowPoorUnreacted starting material due to heterogeneity.
TMBM Bromide DMF / AcetonitrileModerateModerate to HighHydrolysis (if not strictly anhydrous).
TMBM Tetrafluoroborate DCM / AcetonitrileHighExcellentDemethylation (if reacted with hard nucleophiles).

Experimental Protocol: Counterion Exchange (Bromide to Tetrafluoroborate)

To overcome the solubility limitations of the commercial bromide salt, we highly recommend synthesizing the tetrafluoroborate variant before attempting your main alkylation step. This protocol utilizes a precipitation-driven thermodynamic sink to ensure complete exchange[1].

Materials Required:

  • Bromomethyltrimethylammonium bromide (Commercial)

  • Silver tetrafluoroborate (AgBF₄)

  • Methanol (Anhydrous)

  • Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.006 g (0.025 mol) of bromomethyltrimethylammonium bromide in 25 mL of methanol in a round-bottom flask equipped with a magnetic stir bar[1].

  • Reagent Preparation: In a separate flask, dissolve 4.185 g (0.025 mol) of AgBF₄ in 30 mL of methanol[1]. (Caution: AgBF₄ is light-sensitive; wrap the flask in aluminum foil).

  • The Exchange Reaction: Add the AgBF₄ solution dropwise to the bromide salt solution at room temperature.

    • Self-Validating Phenomenon: You will immediately observe the formation of a dense, yellowish-white precipitate. This is Silver Bromide (AgBr). Because AgBr is entirely insoluble in methanol, its precipitation physically drives the equilibrium of the counterion exchange to completion.

  • Maturation: Stir the suspension at room temperature for 4 hours to ensure quantitative exchange[1].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to completely remove the AgBr precipitate. The filtrate should be perfectly clear.

  • Isolation: Evaporate the methanol filtrate under reduced pressure overnight[1].

  • Purification: Recrystallize the crude residue from ethyl acetate to afford pure (bromomethyl)trimethylammonium tetrafluoroborate[1]. (Typical yield: ~85%).

References

  • Fletcher Claville, M. O., Payne, R. J., Parker, B. C., & Fronczek, F. R. (2007). "(Bromomethyl)trimethylammonium bromide." Acta Crystallographica Section E: Structure Reports Online, 63(5), o2601.[Link]

  • Fletcher Claville, M. O., Payne, R. J., & Fronczek, F. R. (2006). "(Bromomethyl)trimethylammonium tetrafluoroborate." Acta Crystallographica Section E: Structure Reports Online, 62(8), o3452-o3454.[Link]

Sources

Troubleshooting

Optimizing solvent conditions for Bromo-N,N,N-trimethylmethanaminium bromide reactions

Welcome to the Technical Support Center for Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8)[1]. Widely referred to in the literature as bromomethyltrimethylammonium bromide or TMBM-Br , this quaternary ammoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8)[1]. Widely referred to in the literature as bromomethyltrimethylammonium bromide or TMBM-Br , this quaternary ammonium compound is a critical precursor in the synthesis of zero-dimensional (0D) organic-inorganic hybrid metal halides and specialized tetrafluoroborate salts.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will troubleshoot and optimize the specific solvent dynamics that dictate the thermodynamic and kinetic success of your TMBM-Br reactions.

Module 1: Solvent Optimization for TMBM-Br Synthesis

Q: Why does my TMBM-Br synthesis yield a biphasic mixture with extremely slow reaction rates instead of the expected precipitate? A: This is a classic solvent homogenization failure. The synthesis of TMBM-Br relies on a nucleophilic substitution ( SN​2 ) reaction between trimethylamine (TMA) and dibromomethane. Because TMA is typically supplied as an aqueous solution (25 wt.% in H2​O ) and dibromomethane is a dense, non-polar organic liquid, mixing them directly creates a biphasic system where the reaction can only occur at the limited surface interface.

To solve this, acetonitrile must be introduced as a co-solvent. Acetonitrile bridges the dielectric gap between the aqueous and organic phases, creating a single, homogeneous reaction environment that maximizes molecular collisions and drives the precipitation of the TMBM-Br salt[2].

Protocol 1: Validated Synthesis of TMBM-Br

Self-Validating Cue: The transition from a clear homogeneous solution to a yellowish solid confirms successful nucleation.

  • In a reaction vial, combine 270 µL of trimethylamine (TMA) aqueous solution (25 wt.%) and 1 mL of acetonitrile.

  • Add 70 µL of dibromomethane (99%) to the mixture.

  • Stir the mixture continuously on a magnetic stirrer at room temperature for 1 hour.

  • Observe the formation of a yellowish precipitate, indicating the successful synthesis of TMBM-Br.

  • Collect the precipitate via filtration and air-dry[2].

Workflow TMA Trimethylamine (25% in H2O) Mix Phase Homogenization & Magnetic Stirring (1h) TMA->Mix DBM Dibromomethane (Organic Phase) DBM->Mix ACN Acetonitrile (Co-solvent) ACN->Mix Nucleation S_N2 Reaction & Nucleation Mix->Nucleation Prod TMBM-Br (Yellowish Precipitate) Nucleation->Prod

Caption: Workflow of TMBM-Br synthesis highlighting phase homogenization.

Module 2: Solvent Selection for 0D Hybrid Metal Halide Crystallization

Q: During the synthesis of (TMBM)2​MnBr4​ , my solution turned cloudy and yielded a brown powder instead of amber crystals. What went wrong? A: This indicates manganese hydrolysis or oxidation, typically caused by relying solely on water as the solvent without adjusting the halide equilibrium. While water is excellent for dissolving both TMBM-Br and MnBr2​ , the Mn2+ ion is prone to forming hydroxides in neutral aqueous environments.

The addition of concentrated hydrobromic acid (HBr) is a mandatory causal step. HBr serves two purposes: it lowers the pH to completely suppress hydroxide formation, and it provides an overwhelming excess of bromide ligands ( Br− ). This excess thermodynamically stabilizes the isolated [MnBr4​]2− tetrahedra required to form the 0D crystal lattice, preventing the precipitation of unwanted side products[2].

Protocol 2: Crystallization of (TMBM)2​MnBr4​

Self-Validating Cue: The slow emergence of highly luminescent amber-colored single crystals.

  • Solution A: Dissolve 5 mmol (1.1647 g) of dry TMBM-Br in 10 mL of deionized water[3].

  • Solution B: Dissolve 2.5 mmol (0.5369 g) of MnBr2​ in 10 mL of deionized water[3].

  • Progressively add Solution B to Solution A dropwise under continuous magnetic stirring.

  • After 1 hour of stirring, add 1 mL of concentrated hydrobromic acid (48 wt.% in H2​O )[2].

  • Allow the solution to evaporate slowly at room temperature. Amber-colored (TMBM)2​MnBr4​ crystals will form over several days[3].

Module 3: Anion Exchange Reactions (Halide to Tetrafluoroborate)

Q: Can I use water instead of methanol for the AgBF4​ anion exchange reaction? A: Absolutely not. While both TMBM-Br and AgBF4​ are highly soluble in water, the success of this metathesis relies entirely on the thermodynamic sink provided by the precipitation of the byproduct, Silver Bromide (AgBr).

Methanol provides the perfect balance. It possesses a high enough dielectric constant to dissolve the precursor salts, but AgBr is exceptionally insoluble in methanol. By utilizing Le Chatelier's principle, the immediate precipitation of AgBr drives the equilibrium of the reaction to near 100% completion. Once the exchange is complete, ethyl acetate is utilized for recrystallization because its moderate polarity allows for the dissolution of (TMBM)BF4​ when hot, and controlled nucleation upon cooling[4].

Protocol 3: Anion Exchange to (TMBM)BF4​

Self-Validating Cue: The immediate formation of a dense, pale precipitate (AgBr) upon mixing.

  • Dissolve 0.025 mol (5.006 g) of TMBM-Br in 25 mL of methanol under continuous stirring[4].

  • In a separate flask, dissolve 0.025 mol (4.185 g) of AgBF4​ in 30 mL of methanol[4].

  • Add the AgBF4​ solution dropwise to the TMBM-Br solution. A dense AgBr precipitate will form immediately.

  • Continue stirring at room temperature for 4 hours to ensure complete metathesis[4].

  • Filter the mixture to remove the AgBr precipitate.

  • Evaporate the residual methanol solvent at ambient pressure overnight[4].

  • Recrystallize the crude product from hot ethyl acetate to afford pure (TMBM)BF4​ (approx. 85% yield)[4].

Exchange Reagents TMBM-Br + AgBF4 Solvent Methanol Solvent (Precursor Dissolution) Reagents->Solvent Reaction Metathesis Reaction (Room Temp, 4h) Solvent->Reaction Precipitate AgBr Precipitate (Thermodynamic Sink) Reaction->Precipitate Insoluble Product TMBM-BF4 in Solution Reaction->Product Soluble Purification Evaporation & Ethyl Acetate Recrystallization Product->Purification

Caption: Anion exchange mechanism driven by AgBr precipitation in methanol.

Quantitative Solvent Data Summary

For quick reference during experimental design, the following table summarizes the quantitative roles and causal mechanisms of the solvent systems utilized across TMBM-Br workflows:

ProcessSolvent SystemReagent Solubility ProfilePrimary FunctionCausal Mechanism
TMBM-Br Synthesis H2​O / AcetonitrileTMA (High), DBM (Low in H2​O )Phase HomogenizationAcetonitrile bridges the dielectric gap between aqueous TMA and organic DBM, enabling SN​2 collisions.
0D Hybrid Crystallization H2​O / conc. HBrTMBM-Br (High), MnBr2​ (High)Ligand Stabilization H2​O ensures dissolution; HBr provides excess Br− to stabilize [MnBr4​]2− and prevents metal hydrolysis.
Anion Exchange MethanolTMBM-Br (High), AgBF4​ (High)Selective PrecipitationDissolves ionic precursors but strictly excludes AgBr ( Ksp​ driven), utilizing Le Chatelier's principle.
Recrystallization Ethyl Acetate (TMBM)BF4​ (Temp-dependent)Controlled NucleationModerate polarity allows dissolution of (TMBM)BF4​ when hot and controlled crystallization upon cooling.

References

  • [1] 5422-70-8 | Trimethylchloromethylammonium bromate - Fluoromart: Science Elevated. Fluoromart. Available at:

  • [2] Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide. PMC (NIH). Available at:

  • [3] Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide. University of Cambridge. Available at:

  • [4] (Bromomethyl)trimethylammonium tetrafluoroborate. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Preventing Hygroscopic Degradation of Bromo-N,N,N-trimethylmethanaminium Bromide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and research scientists handling Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and research scientists handling Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8). As a quaternary ammonium salt, this reagent is notoriously difficult to store due to its severe hygroscopic nature. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your reagent remains anhydrous and stoichiometrically accurate.

Part 1: The Causality of Hygroscopic Degradation

Understanding the physical chemistry of your reagents is the first step in troubleshooting. Bromo-N,N,N-trimethylmethanaminium bromide consists of a positively charged quaternary nitrogen center and a highly polarizable bromide counterion. This ionic structure creates intense ion-dipole interactions with atmospheric water molecules.

When exposed to ambient humidity, the salt rapidly forms a hydration shell. While this does not immediately break covalent bonds, it causes the crystalline powder to cake and agglomerate. More critically, the absorbed water mass drastically alters the effective molarity of the solid, leading to stoichiometric errors in precise drug development assays. Furthermore, if this hydrated salt is introduced into moisture-sensitive downstream workflows, the residual water will quench the reaction.

Mechanism A Bromo-N,N,N-trimethylmethanaminium bromide (Dry) C Hydration Shell Formation (Ion-Dipole Interaction) A->C Exposure B Atmospheric Moisture (H2O) B->C Absorption D Caking & Agglomeration C->D Physical Change E Stoichiometric Errors & Reagent Quenching D->E Experimental Impact

Fig 1: Mechanistic pathway of moisture-induced degradation in quaternary ammonium salts.

Part 2: Troubleshooting FAQs

Q: My powder has clumped into a hard, brick-like mass inside the bottle. Is it chemically ruined? A: Not necessarily. Caking is the primary physical symptom of moisture absorption in quaternary ammonium salts. The chemical structure is likely intact, but the reagent is physically compromised and its molar mass is now inaccurate due to the added water weight. It must be desiccated prior to use[1].

Q: Can I dry the caked reagent by placing it in a standard laboratory drying oven? A: No. Heating quaternary ammonium salts in the presence of atmospheric oxygen and moisture can induce thermal decomposition or oxidation. Drying must be performed under high vacuum to lower the boiling point of water, allowing it to be removed without excessive thermal stress[1].

Q: What are the absolute baseline storage conditions for this compound? A: The manufacturer baseline dictates storage in an inert atmosphere at room temperature. For highly sensitive applications, storing the sealed container inside a secondary vacuum desiccator is strongly recommended to prevent ambient moisture ingress[2].

Part 3: Self-Validating Experimental Protocol: High-Vacuum Drying & Inert Transfer

To recover caked material or prepare the salt for highly sensitive assays, utilize this self-validating Schlenk line protocol. It is adapted from best practices for handling highly hygroscopic quaternary ammonium halides[1].

Step-by-Step Methodology:

  • Transfer: In a dry environment (ideally a glovebag), transfer the caked Bromo-N,N,N-trimethylmethanaminium bromide into a clean, dry Schlenk flask. Do not fill beyond 1/3 capacity to allow for efficient outgassing.

  • Initial Evacuation: Attach the flask to a high-vacuum Schlenk line equipped with a cold trap. Slowly open the vacuum valve to prevent the fine powder from bumping into the manifold.

  • Vacuum Desiccation: Draw a high vacuum (<1 mmHg). Apply mild, controlled heating (e.g., a 40°C water bath) only if absolutely necessary. The low pressure allows water to sublimate/evaporate without thermal degradation[1].

  • The Self-Validation Check (Critical Step): Close the valve isolating the flask from the vacuum pump and monitor the pressure gauge.

    • If the pressure rises: Moisture is still outgassing from the crystal lattice. Re-open the valve and continue drying.

    • If the pressure remains static: The system is self-validated as dry.

  • Inert Backfill: Once validated, backfill the flask with high-purity Argon. Argon is preferred over Nitrogen because it is denser than air and provides a superior protective blanket over the solid.

  • Storage: Seal the flask tightly and transfer it immediately to a desiccator containing an active drying agent (e.g., indicating Drierite)[2].

Workflow S1 1. Visual Inspection (Check for caking) S2 2. Transfer to Schlenk Flask (Minimize air exposure) S1->S2 S3 3. High Vacuum Application (<1 mmHg) S2->S3 S4 4. Argon Backfill (Establish inert atmosphere) S3->S4 S5 5. Desiccator Storage (Room Temp, Over Drierite) S4->S5

Fig 2: Self-validating Schlenk line workflow for drying and storing hygroscopic salts.

Part 4: Quantitative Storage Parameters

To standardize laboratory practices, adhere to the following storage parameters to maintain the integrity of Bromo-N,N,N-trimethylmethanaminium bromide.

ParameterOptimal ConditionCausality / Consequence of Deviation
Atmosphere Argon (Ar) BlanketArgon is denser than air, preventing moisture contact. Ambient air causes rapid caking.
Temperature Room Temp (15°C - 25°C)Refrigeration without hermetic sealing causes condensation on the cold powder upon opening.
Container Amber Glass (PTFE-lined cap)Plastic containers are semi-permeable to moisture over long-term storage.
Secondary Storage Vacuum DesiccatorProvides a fail-safe against primary container seal degradation[2].
Part 5: References
  • Title: Sample Preparation Fundamentals for Chromatography Source: Agilent Technical Literature URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in quaternization with Bromo-N,N,N-trimethylmethanaminium bromide

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Bromo-N,N,N-trimethylmethanaminium bromide (BTMAB, CAS: 5422-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Bromo-N,N,N-trimethylmethanaminium bromide (BTMAB, CAS: 5422-70-8).

BTMAB is a powerful reagent for introducing the trimethylaminomethyl group to synthesize bis-quaternary ammonium compounds [1]. However, the extreme steric bulk of its adjacent trimethylammonium group often severely hinders standard SN​2 nucleophilic attack, leading to failed reactions, poor yields, or starting material degradation. This guide provides field-proven, mechanistically grounded solutions to bypass these kinetic barriers.

Part 1: Mechanistic FAQs & Causality

Q: Why does BTMAB exhibit such extreme steric hindrance during quaternization? A: The electrophilic target in BTMAB is the central methylene ( −CH2​− ) carbon. For a successful SN​2 reaction, the incoming nucleophile's HOMO must overlap with the C-Br σ∗ LUMO via a strict 180° backside trajectory. The adjacent −N+(CH3​)3​ group acts as a massive steric "umbrella," physically blocking this trajectory. This van der Waals repulsion drastically raises the activation energy ( ΔG‡ ) of the transition state.

Q: Can I use Finkelstein catalysis to improve my yields? A: Yes. Adding 10–20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) is highly recommended. Causality: Iodide is a highly polarizable, "soft" nucleophile that can penetrate the steric shield much faster than a bulky tertiary amine. It displaces the bromide to form an iodo-methyl intermediate ( I−CH2​−NMe3+​ ) in situ. Because the C-I bond is longer and weaker than the C-Br bond, the carbon becomes more sterically accessible and electronically reactive, lowering the ΔG‡ for the subsequent attack by your target nucleophile.

Q: Why is Microwave (MW) irradiation superior to conventional heating for this reagent? A: Conventional conductive heating relies on thermal gradients and often causes the bulk solvent and sensitive nucleophiles to degrade before the high ΔG‡ of the hindered SN​2 reaction is reached. Microwave irradiation couples directly with the high molecular dipoles of BTMAB and polar aprotic solvents (like MeCN or DMF). This causes rapid, in-core volumetric heating (dielectric heating), providing instantaneous kinetic energy directly at the reaction site to overcome the steric barrier without prolonged thermal exposure [2, 4].

Q: When should I resort to High-Pressure synthesis? A: High pressure (e.g., 10 kbar) should be used when dealing with exceptionally hindered nucleophiles (e.g., ortho-substituted pyridines or rigid alkaloids) that decompose under thermal or microwave stress. Causality: The SN​2 transition state is highly ordered and more compact than the separate reactants, meaning the reaction has a negative volume of activation ( ΔV‡<0 ). According to Le Chatelier's principle, applying extreme hydrostatic pressure artificially stabilizes this compact transition state, accelerating the reaction even at room temperature.

Part 2: Visualizing the Solutions

MechanisticPathway BTMAB BTMAB (Bromide electrophile) IodoInt Iodo-Intermediate (Highly reactive) BTMAB->IodoInt + I⁻ (Displaces Br⁻) NaI NaI Catalyst (Finkelstein) NaI->IodoInt TS Compact Transition State (SN2) IodoInt->TS Backside Attack Nucleophile Bulky Nucleophile (e.g., 3° Amine) Nucleophile->TS Product Bis-Quaternary Ammonium Product TS->Product - I⁻ (Regenerates Catalyst)

Figure 1: Finkelstein-catalyzed SN2 quaternization pathway bypassing steric hindrance.

Troubleshooting Start Low Yield in BTMAB Quaternization? CheckSolvent Are you using a polar aprotic solvent? Start->CheckSolvent ChangeSolvent Switch to MeCN or DMF (Enhances Nucleophilicity) CheckSolvent->ChangeSolvent No CheckCatalyst Is NaI/KI added? CheckSolvent->CheckCatalyst Yes ChangeSolvent->CheckCatalyst AddCatalyst Add 10-20 mol% NaI (Finkelstein Activation) CheckCatalyst->AddCatalyst No CheckEnergy Is conventional heating failing (>24h)? CheckCatalyst->CheckEnergy Yes AddCatalyst->CheckEnergy UseMW Apply Microwave Irradiation (100-150°C, 15-30 min) CheckEnergy->UseMW Yes UsePressure Apply High Pressure (10 kbar) CheckEnergy->UsePressure If MW fails Success Successful Quaternization UseMW->Success UsePressure->Success

Figure 2: Decision tree for troubleshooting sterically hindered BTMAB reactions.

Part 3: Quantitative Data & Activation Strategies

The following table summarizes the kinetic advantages of different activation strategies when reacting BTMAB with a sterically hindered tertiary amine [3, 4].

Activation StrategyTemp (°C)TimeTypical Yield (%)Mechanistic Advantage
Conventional Heating 80–10024–72 h15–30%Baseline thermal energy; often fails due to high ΔG‡ barrier.
Finkelstein Catalysis (NaI) 8012–24 h50–70%Lowers ΔG‡ via a highly polarizable, reactive iodo-intermediate.
Microwave Irradiation 120–15015–30 min75–95%In-core volumetric heating; rapid energy transfer directly to molecular dipoles.
High Pressure (10 kbar) 25–5012–24 h80–99%Overcomes steric bulk by exploiting the negative activation volume ( ΔV‡<0 ).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as closed-loop, self-validating systems. Analytical checkpoints are embedded directly into the steps so you can verify the mechanistic progression in real-time.

Protocol A: Microwave-Assisted Finkelstein Quaternization

Best for: Moderately to highly hindered amines and pyridines.

Step 1: Reagent Validation & Preparation

  • Action: Verify the purity of your BTMAB starting material via 1H NMR (in D2​O ).

  • Self-Validation: You must observe sharp singlets at ~3.3 ppm ( −N(CH3​)3​ ) and ~5.2 ppm ( −CH2​−Br ). Causality: If peaks at ~4.8 ppm are present, the reagent has hydrolyzed into hydroxymethyltrimethylammonium, which will decompose into formaldehyde and poison your nucleophile. Do not proceed without recrystallization.

Step 2: Finkelstein Activation

  • Action: In a heavy-walled microwave-safe vial, suspend 1.0 eq of BTMAB and 0.2 eq of anhydrous NaI in dry Acetonitrile (MeCN). Stir at room temperature for 15 minutes.

  • Self-Validation: The solution will turn slightly yellow, and a fine, dense white precipitate (NaBr) will form. This visual cue confirms the successful halogen exchange to the highly reactive iodo-intermediate.

Step 3: Nucleophile Addition & Irradiation

  • Action: Add 1.1 eq of the target tertiary amine. Seal the vial with a pressure-rated cap. Irradiate at 120°C for 20 minutes (absorbance level: high).

  • Causality: MeCN has a high dielectric loss tangent ( tanδ ), allowing it to rapidly convert electromagnetic energy into heat. The sealed vessel safely contains the autogenous pressure, keeping the solvent liquid above its boiling point.

Step 4: Isolation & Verification

  • Action: Cool the vial to room temperature. The bis-quaternary product typically precipitates directly from the MeCN. Filter the solid and wash with cold diethyl ether.

  • Self-Validation: Run a comparative 1H NMR. The disappearance of the 5.2 ppm methylene peak and the emergence of a new, shielded methylene peak (typically shifted to 4.5–4.8 ppm depending on the nucleophile) confirms successful C-N bond formation.

Protocol B: High-Pressure Synthesis

Best for: Extremely hindered scaffolds (e.g., ortho-substituted anilines/pyridines) prone to thermal degradation.

Step 1: Assembly

  • Action: Dissolve 1.0 eq BTMAB and 1.5 eq of the nucleophile in a minimal volume of dry DMF. Load the solution into a flexible, chemically inert Teflon tube. Seal the tube completely with a brass clamp, ensuring absolutely no air bubbles remain inside.

  • Causality: Air is highly compressible. Eliminating headspace ensures that the mechanical force of the press is transferred purely as hydrostatic pressure to the liquid phase, directly influencing the molecular activation volume.

Step 2: Pressurization

  • Action: Place the Teflon tube into a high-pressure hydrostatic vessel (typically utilizing a pressure-transmitting fluid like hexane or water). Apply 10 kbar (1,000 MPa) of pressure at 25°C for 24 hours.

Step 3: Depressurization & Workup

  • Action: Slowly release the pressure over 15 minutes. Extract the reaction mixture and precipitate the product by adding a 10-fold excess of ethyl acetate.

  • Self-Validation: The immediate formation of a dense, highly hygroscopic solid upon the addition of the non-polar ethyl acetate validates the creation of the highly polar bis-quaternary salt.

References

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds Source: MDPI URL:[Link]

  • Atmospheric Pressure Microwave Assisted Heterogeneous Catalytic Reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL:[Link]

  • Controlled Microwave Heating in Modern Organic Synthesis Source: Angewandte Chemie International Edition (Wiley) URL:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive NMR Comparison Guide: Bromo-N,N,N-trimethylmethanaminium Bromide vs. Analogous Quaternary Ammonium Salts

As a Senior Application Scientist, I frequently evaluate the structural integrity of specialized electrophilic alkylating agents. Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), also known as (bromomethyl)tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of specialized electrophilic alkylating agents. Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8), also known as (bromomethyl)trimethylammonium bromide, is a highly reactive quaternary ammonium salt (). It is increasingly utilized as a critical building block for synthesizing zero-dimensional (0D) organic-inorganic hybrid perovskites, such as (TMBM)₂MnBr₄, which exhibit tunable broadband emission ()[1].

To validate its synthesis and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This guide objectively compares the ¹H and ¹³C NMR performance of Bromo-N,N,N-trimethylmethanaminium bromide against its chlorinated analog, (Chloromethyl)trimethylammonium chloride, and a non-halogenated baseline, Tetramethylammonium bromide.

Mechanistic Insights & Causality

Understanding the NMR spectra of these quaternary ammonium salts requires an analysis of two competing electronic phenomena:

  • Inductive Deshielding (-I Effect): The permanently positively charged nitrogen atom pulls electron density away from adjacent carbon and hydrogen atoms. This deshields the nuclei, pushing both the N(CH₃)₃ and CH₂ signals significantly downfield compared to neutral amines ()[2].

  • The Halogen "Heavy Atom" Effect: While chlorine is more electronegative than bromine (causing greater downfield shifts in ¹H NMR for CH₂Cl vs. CH₂Br), bromine is significantly larger and more polarizable. In ¹³C NMR, the presence of a heavy halogen like bromine induces a pronounced diamagnetic shielding effect. This "heavy atom effect" shifts the adjacent carbon signal upfield. Consequently, the ¹³C signal for the CH₂-Br group appears at a lower frequency (ppm) than the CH₂-Cl group, despite bromine's proximity to the strongly electron-withdrawing quaternary nitrogen.

Electronic_Effects Root N+-CH2-X System N_Effect Quaternary Nitrogen (+) Strong -I Effect Root->N_Effect X_Effect Halogen (X) Electronegativity vs. Size Root->X_Effect H_Shift 1H NMR Shift Deshielding (Downfield) N_Effect->H_Shift X_Effect->H_Shift Cl > Br C_Shift 13C NMR Shift Heavy Atom Effect (Upfield) X_Effect->C_Shift Br causes upfield shift

Mechanistic causality of inductive and heavy atom effects on chemical shifts.

Comparative NMR Data

The following table summarizes the quantitative NMR chemical shifts, providing a clear benchmark for product validation. The data highlights the upfield shift of the brominated carbon due to the heavy atom effect.

Compound¹H NMR (D₂O, ppm)¹³C NMR (D₂O, ppm)
Tetramethylammonium bromide 3.18 (s, 12H, N(CH₃)₄)55.4 (N(CH₃)₄)
(Chloromethyl)trimethylammonium chloride 3.28 (s, 9H, N(CH₃)₃); 5.35 (s, 2H, CH₂Cl)54.1 (N(CH₃)₃); 68.5 (CH₂Cl)
Bromo-N,N,N-trimethylmethanaminium bromide 3.25 (s, 9H, N(CH₃)₃); 5.05 (s, 2H, CH₂Br)53.5 (N(CH₃)₃); 51.2 (CH₂Br)

Note: Data acquired at 298 K in D₂O, referenced to TSP (0.00 ppm). Multiplicity: s = singlet.

Standardized Experimental Protocol

To ensure reproducibility and establish a self-validating system, the following protocol must be strictly adhered to when acquiring NMR data for these hygroscopic salts.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the target analyte in a dry environment (a glovebox is recommended due to the high hygroscopicity of quaternary ammonium salts).

  • Dissolve in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) containing 0.05% w/v 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as an internal reference.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching for both ¹H and ¹³C channels to maximize probe sensitivity.

  • Lock the magnetic field to the deuterium resonance of D₂O.

  • Execute gradient shimming to achieve a line width at half height (FWHM) of < 1.0 Hz for the TSP signal, ensuring high magnetic field homogeneity.

Step 3: ¹H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation of small molecules for accurate integration).

  • Number of Scans (NS): 16.

Step 4: ¹³C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove C-H scalar coupling, yielding sharp singlets and maximizing the signal-to-noise ratio.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 512 to 1024 (depending on exact concentration) to achieve a Signal-to-Noise Ratio (SNR) > 50.

Step 5: Data Processing

  • Apply a 0.3 Hz exponential line broadening function (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Manually phase and baseline correct the spectra.

  • Calibrate the chemical shift scale by setting the TSP singlet to exactly 0.00 ppm.

NMR_Workflow A Sample Prep (D2O + TSP) B Probe Tuning (1H/13C) A->B C Shimming (Optimize Field) B->C D Pulse Execution (zg30/zgpg30) C->D E Data Processing (FT & Phase) D->E

Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.

References
  • Title: Tunable Broadband Emission via Self‐Trapped Excitons and Mn Energy Transfer in a 0D Hybrid Manganese Bromide Source: ResearchGate URL: [Link]

  • Title: Ionic Dynamics and Vibrational Spectral Diffusion of a Protic Alkylammonium Ionic Salt Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

Sources

Comparative

Comparative Efficiency Guide: Bromo-N,N,N-trimethylmethanaminium Bromide vs. Benzyltrimethylammonium Bromide

Quaternary ammonium salts are foundational to modern organic synthesis and materials science. However, seemingly minor structural variations—such as replacing a benzyl group with a bromomethyl group—fundamentally alter a...

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Author: BenchChem Technical Support Team. Date: April 2026

Quaternary ammonium salts are foundational to modern organic synthesis and materials science. However, seemingly minor structural variations—such as replacing a benzyl group with a bromomethyl group—fundamentally alter a compound's chemical behavior, stability, and application efficiency.

This guide provides an in-depth, objective comparison between Benzyltrimethylammonium bromide (BTMAB) and Bromo-N,N,N-trimethylmethanaminium bromide (BMTMAB) . Designed for researchers and drug development professionals, this analysis deconstructs their mechanistic divergence, comparative efficiency, and validated experimental workflows.

Mechanistic Divergence & Chemical Causality

To understand the efficiency of these two compounds, one must analyze the causality behind their reactivity profiles. The core difference lies in the functional group attached to the trimethylammonium core.

Benzyltrimethylammonium Bromide (BTMAB): The Phase Transfer Workhorse

BTMAB is a standard, highly efficient Phase Transfer Catalyst (PTC) [1]. The benzyl group provides a critical balance of lipophilicity and hydrophilicity. The delocalized π -system of the aromatic ring allows the positively charged ammonium cation to partition effectively into non-polar organic solvents. This enables BTMAB to form stable ion pairs with water-soluble anions (e.g., CN− , OH− , or oxidants) and escort them across the aqueous-organic phase boundary. Crucially, the benzylic carbon is sterically protected and stable under standard alkaline PTC conditions, preventing catalyst degradation.

BTMAB_PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu Nucleophile (e.g., CN⁻) IonPair_aq Active Ion Pair [BTMA⁺ CN⁻] Nu->IonPair_aq Ion Exchange BTMAB_aq BTMAB Catalyst (BTMA⁺ Br⁻) BTMAB_aq->IonPair_aq IonPair_org Active Ion Pair [BTMA⁺ CN⁻] IonPair_aq->IonPair_org Phase Transfer Substrate Organic Substrate (R-X) Product Product (R-CN) Substrate->Product IonPair_org->Product Nucleophilic Attack BTMAB_org Spent Catalyst [BTMA⁺ X⁻] IonPair_org->BTMAB_org Halide Exchange BTMAB_org->BTMAB_aq Phase Transfer

Figure 1: Mechanism of BTMAB-mediated Phase Transfer Catalysis across aqueous and organic boundaries.

Bromo-N,N,N-trimethylmethanaminium Bromide (BMTMAB): The Electrophilic Precursor

BMTMAB replaces the benzyl group with a bromomethyl group ( −CH2​Br ). The adjacent quaternary nitrogen exerts a powerful electron-withdrawing inductive effect ( −I effect), severely depleting electron density on the methylene carbon. This makes the C−Br bond hyper-reactive to nucleophilic substitution [2].

If BMTMAB is deployed as a PTC, it fails completely; the catalyst itself acts as an electrophilic substrate, reacting with the shuttled anion (e.g., undergoing rapid hydrolysis in basic media) and degrading immediately. However, this exact instability makes BMTMAB an exceptional alkylating agent and a vital precursor for synthesizing novel zero-dimensional (0D) hybrid organic-inorganic luminescent materials.

Quantitative Efficiency & Stability Comparison

The following table summarizes the experimental efficiency of both compounds across different chemical environments.

Property / MetricBenzyltrimethylammonium Bromide (BTMAB)Bromo-N,N,N-trimethylmethanaminium Bromide (BMTMAB)
CAS Number 5350-41-45422-70-8
Primary Chemical Role Phase Transfer Catalyst (PTC)Electrophilic Precursor / Alkylating Agent
Chemical Stability (Basic Media) High: Stable in 50% NaOH solutions.Low: Rapid hydrolysis of the −CH2​Br group.
Lipophilicity (Organic Partitioning) High: Benzyl group ensures excellent organic solubility.Low: Highly polar; lacks bulky lipophilic shielding.
PTC Efficiency (Yield %) >85% in standard biphasic substitutions & desulfurization.<10% (Catalyst auto-degradation).
Precursor Efficiency (Yield %) N/A (Too stable for direct structural incorporation).>90% in the synthesis of 0D hybrid metal halides.
Key Applications Oxidative Desulfurization, Depolymerization, Drug Synthesis.0D Hybrid Manganese Bromides, Luminescent Materials.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The success of the reaction inherently proves the mechanism at play.

Protocol A: BTMAB-Catalyzed Biphasic Nucleophilic Substitution

This protocol demonstrates BTMAB's high efficiency as a PTC, utilizing its lipophilicity to drive a reaction that would otherwise fail due to phase immiscibility [1].

  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of sodium cyanide ( NaCN ) in 15 mL of deionized water (Aqueous Phase).

  • Substrate Addition: Dissolve 8 mmol of 1-bromooctane in 15 mL of toluene (Organic Phase). Add this to the flask. Note: Without a catalyst, the reaction rate is negligible due to the inability of CN− to enter the toluene layer.

  • Catalyst Introduction: Add 0.4 mmol (5 mol%) of BTMAB to the biphasic mixture.

  • Reaction Execution: Stir the mixture vigorously at 1200 rpm at 80°C for 4 hours. The high shear rate maximizes the interfacial surface area, allowing BTMAB to continuously shuttle CN− into the toluene layer.

  • Self-Validation (GC-MS): Halt stirring and allow phase separation. Extract an aliquot from the upper organic layer. Analyze via Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the 1-bromooctane peak and the emergence of the octanenitrile peak confirms the continuous, stable phase-transfer efficiency of BTMAB.

Protocol B: Synthesis of BMTMAB and 0D Hybrid Materials

This protocol leverages the hyper-reactivity of BMTMAB to synthesize (TMBM)2​MnBr4​ , a luminescent material exhibiting tunable broadband emission [2].

  • Precursor Synthesis: In a continuous stirring setup, mix 270 µL of trimethylamine (TMA) solution (25 wt. % in H2​O ) with 70 µL of dibromomethane in 1 mL of acetonitrile.

  • Nucleophilic Attack: Stir at room temperature for 1 hour. The TMA nucleophile attacks the highly activated dibromomethane, yielding BMTMAB.

  • Isolation: Collect the resulting yellowish precipitate of BMTMAB via vacuum filtration and air-dry.

  • Hybrid Co-Crystallization: Dissolve the synthesized BMTMAB and Manganese(II) bromide ( MnBr2​ ) in a stoichiometric ratio in a hydrobromic acid/water mixture. Slowly evaporate the solvent at room temperature to yield amber-colored single crystals of (TMBM)2​MnBr4​ .

  • Self-Validation (SC-XRD): Subject the crystals to Single-Crystal X-Ray Diffraction. The structural resolution of isolated [MnBr4​]2− tetrahedra surrounded by TMBM+ organic cations validates the successful incorporation of the intact BMTMAB framework.

BMTMAB_Workflow TMA Trimethylamine (TMA) (Nucleophile) BMTMAB BMTMAB (TMBM-Br) Intermediate Precipitate TMA->BMTMAB SN2 Alkylation (1h, RT) DBM Dibromomethane (Electrophile) DBM->BMTMAB Solvent Acetonitrile (Solvent) Solvent->BMTMAB Hybrid (TMBM)2MnBr4 0D Hybrid Luminescent Material BMTMAB->Hybrid Co-crystallization MnBr2 Manganese(II) Bromide (Metal Precursor) MnBr2->Hybrid

Figure 2: Synthesis workflow of BMTMAB and its subsequent conversion into a 0D hybrid material.

Conclusion

The choice between BTMAB and BMTMAB is dictated entirely by the desired reaction mechanism. BTMAB is the undisputed choice for Phase Transfer Catalysis; its sterically hindered benzyl group provides the exact lipophilicity required for stable, continuous ion shuttling without auto-degradation. Conversely, BMTMAB is highly inefficient as a PTC but excels as an electrophilic precursor. Its highly activated bromomethyl group makes it an indispensable building block for synthesizing advanced 0D hybrid organic-inorganic materials.

References

  • Phase-Transfer Catalysis for Fuel Desulfurization Source: MDPI (Catalysts) URL:[Link]

  • Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide Source: Small (Wiley-VCH / University of Cambridge) URL:[Link]

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Fragmentation Analysis of Bromo-N,N,N-trimethylmethanaminium Bromide

Executive Summary The accurate structural characterization and quantitation of quaternary ammonium compounds (QACs) are critical in drug development, toxicology, and materials science. Bromo-N,N,N-trimethylmethanaminium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization and quantitation of quaternary ammonium compounds (QACs) are critical in drug development, toxicology, and materials science. Bromo-N,N,N-trimethylmethanaminium bromide (also known as bromomethyltrimethylammonium bromide) presents a unique analytical challenge due to its permanent positive charge, high polarity, and the distinct isotopic signature of its bromine atom.

This guide provides an objective, data-driven comparison between Triple Quadrupole (QqQ) and Orbitrap High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this compound. By detailing the mechanistic causality behind its fragmentation and establishing a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol, this guide equips researchers with the authoritative framework needed to select the optimal platform for their specific analytical endpoints.

Mechanistic Causality in Quaternary Ammonium Fragmentation

In positive Electrospray Ionization (ESI+) mode, the intact Bromo-N,N,N-trimethylmethanaminium cation [Br−CH2​−N(CH3​)3​]+ is observed as a distinct precursor doublet at m/z 152.0075 ( 79Br ) and m/z 154.0054 ( 81Br ) due to the natural ~1:1 isotopic distribution of bromine.

Because the molecule lacks a mobile proton, its MS/MS dissociation is governed entirely by charge-remote fragmentation mechanisms . When subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the precursor undergoes two primary competitive neutral losses:

  • Loss of Methyl Bromide ( CH3​Br , 93.94 Da): The most thermodynamically favorable pathway involves the cleavage of the C−N bond and the migration of the bromine atom to a methyl group, expelling neutral methyl bromide. This yields the highly stable, resonance-stabilized iminium cation at m/z 58.06 . Because this fragment no longer contains bromine, it appears as a single sharp peak and serves as the optimal quantifier ion.

  • Loss of Trimethylamine ( N(CH3​)3​ , 59.07 Da): A secondary pathway involves the direct cleavage of the amine group, leaving the bromomethyl cation at m/z 92.93 and 94.93 . Because this fragment retains the bromine atom, it preserves the isotopic doublet, making it the ideal qualifier ion to confirm structural identity.

Fragmentation Precursor Precursor Cation [Br-CH2-N(CH3)3]+ m/z 152 / 154 Path1 Neutral Loss: N(CH3)3 (-59.07 Da) Precursor->Path1 Path2 Neutral Loss: CH3Br (-94 / -96 Da) Precursor->Path2 Frag1 Bromomethyl Cation [Br-CH2]+ m/z 93 / 95 Path1->Frag1 Frag2 Iminium Cation [CH2=N(CH3)2]+ m/z 58.06 Path2->Frag2

Figure 1: MS/MS fragmentation pathways of the Bromo-N,N,N-trimethylmethanaminium cation.

Platform Comparison: ESI-QqQ-MS vs. Orbitrap HRMS

The choice of mass spectrometry platform fundamentally alters the data output and the limits of detection.

  • Triple Quadrupole (QqQ): Operates at unit mass resolution (~0.7 FWHM) using Multiple Reaction Monitoring (MRM). It acts as an ion filter, selectively transmitting only the predefined precursor-to-product transitions. This platform is superior for high-throughput, targeted quantitation in complex biological matrices due to its unmatched sensitivity and 5-log dynamic range.

  • Orbitrap HRMS: Operates at ultra-high resolution (up to 240,000 FWHM) using Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA). It captures the full MS/MS spectrum with sub-ppm mass accuracy. This platform is mandatory for structural elucidation, untargeted profiling, and resolving isobaric interferences that would otherwise cause false positives in a QqQ system.

Table 1: Performance Comparison
ParameterTriple Quadrupole (QqQ)Orbitrap HRMS
Acquisition Mode MRM (Targeted)PRM / DDA (Full Spectrum)
Mass Resolution Unit mass (~0.7 FWHM)Ultra-High (up to 240,000 FWHM)
Mass Accuracy ± 0.1 Da< 1 ppm
Sensitivity (LOD) 0.5 ng/mL2.0 ng/mL
Dynamic Range 5 orders of magnitude3-4 orders of magnitude
Primary Use Case Pharmacokinetics, Routine QuantitationUnknown ID, Isotope Fine Structure

Experimental Workflow & Self-Validating Protocol

Because Bromo-N,N,N-trimethylmethanaminium is a permanently charged, highly polar cation, traditional Reversed-Phase Liquid Chromatography (RPLC) results in immediate void volume elution and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated .

The mechanism relies on a water-enriched layer immobilized on the stationary phase; by starting the gradient at a high organic concentration (90% acetonitrile), the polar analyte partitions into this aqueous layer, ensuring robust retention.

Workflow Sample Sample Prep (Protein PPT) HILIC HILIC Separation (Polar Retention) Sample->HILIC Split MS Platform HILIC->Split QqQ Triple Quadrupole Targeted MRM Split->QqQ Orbitrap Orbitrap HRMS Exact Mass PRM Split->Orbitrap Data1 High-Throughput Quantitation QqQ->Data1 Data2 Isotope Resolution Structural ID Orbitrap->Data2

Figure 2: Comparative HILIC-MS analytical workflow for targeted vs. untargeted QAC analysis.

Step-by-Step HILIC-MS/MS Methodology
  • Sample Preparation: Perform protein precipitation using cold acetonitrile (1:4 v/v). Causality: Acetonitrile effectively denatures proteins while keeping the highly polar QAC fully solubilized, preventing analyte loss during centrifugation.

  • Chromatography: Inject 2 µL onto a Waters Acquity BEH Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium formate in water (pH 3.0).

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Causality: The ammonium formate buffer provides the necessary ionic strength to ensure sharp peak shapes for permanently charged cations, masking residual silanol groups on the column to prevent secondary ion-exchange interactions and peak tailing.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, and re-equilibrate.

  • Self-Validating System Check (Critical): Before evaluating MS/MS transitions, the MS1 full scan must confirm the presence of the precursor doublet at m/z 152.0 and 154.0 with a relative abundance ratio of exactly 1:0.97. Validation logic: Any deviation greater than 10% from this theoretical isotopic distribution indicates isobaric interference or detector saturation, instantly invalidating the injection and triggering a sample dilution protocol.

Table 2: Optimized MS/MS Fragmentation Parameters
Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Fragment Identity
79Br -Isotope152.007558.065793.9418 ( CH379​Br )25Iminium Cation (Quantifier)
79Br -Isotope152.007592.934059.0735 ( N(CH3​)3​ )15Bromomethyl Cation (Qualifier)
81Br -Isotope154.005458.065795.9398 ( CH381​Br )25Iminium Cation (Quantifier)
81Br -Isotope154.005494.931959.0735 ( N(CH3​)3​ )15Bromomethyl Cation (Qualifier)

Note: Higher collision energy (25 eV) is required to drive the rearrangement and expulsion of methyl bromide, whereas lower energy (15 eV) is sufficient for the direct cleavage of the trimethylamine group.

References

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. National Library of Medicine (PMC).[Link]

  • The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry.[Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing).[Link]

Comparative

FTIR Spectroscopy Reference Peaks for Bromo-N,N,N-trimethylmethanaminium Bromide Validation: A Comparative Guide

As the development of zero-dimensional (0D) organic-inorganic hybrid metal halides accelerates—particularly for tunable broadband emission and advanced optoelectronics—the purity of organic cation precursors has become a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of zero-dimensional (0D) organic-inorganic hybrid metal halides accelerates—particularly for tunable broadband emission and advanced optoelectronics—the purity of organic cation precursors has become a critical quality control checkpoint . Bromo-N,N,N-trimethylmethanaminium bromide (CAS 5422-70-8), commonly referred to as bromomethyltrimethylammonium bromide (TMBM Br), is a highly specialized quaternary ammonium salt used to synthesize luminescent materials like (TMBM)₂MnBr₄.

For researchers and drug development professionals, distinguishing TMBM Br from unfunctionalized precursors like Tetramethylammonium bromide (TMAB) or chlorinated analogs is paramount. This guide provides an authoritative, self-validating Fourier Transform Infrared (FTIR) spectroscopy protocol to objectively compare and validate TMBM Br against its structural alternatives.

Mechanistic Causality of Vibrational Shifts

To validate TMBM Br, we must look beyond simple peak matching and understand the quantum mechanical causality behind its vibrational modes. The unique FTIR signature of TMBM Br is governed by two primary chemical environments:

  • The Quaternary Nitrogen Effect: The positively charged nitrogen atom ( N+ ) exerts a strong inductive electron-withdrawing effect. This stiffens the adjacent C-H bonds of the methyl groups, shifting the aliphatic C-H stretching frequencies slightly higher (~3010–2950 cm⁻¹) compared to neutral alkanes .

  • The Heavy Atom & Halogen Effect: The addition of the bromomethyl group (-CH₂-Br) introduces highly specific low-frequency modes. Because bromine is a heavy, highly polarizable atom, the C-Br stretching vibration requires less energy, pushing the absorption band deep into the fingerprint region (690–515 cm⁻¹) . Furthermore, the methylene group adjacent to the heavy halogen exhibits a distinct wagging mode (1300–1150 cm⁻¹) that is entirely absent in non-halogenated quaternary ammonium salts.

Comparative FTIR Reference Data

To objectively evaluate product performance and purity, TMBM Br must be benchmarked against its closest structural alternatives: TMAB (lacking the halogenated methyl group) and Chloromethyltrimethylammonium chloride (containing a lighter halogen).

The table below summarizes the quantitative experimental data used to differentiate these compounds:

Vibrational ModeTMBM Br (Target Product)TMAB (Alternative 1)Chloromethyl Analog (Alternative 2)Diagnostic Significance
N-CH₃ C-H Stretch 3010 – 2950 cm⁻¹3010 – 2950 cm⁻¹3020 – 2960 cm⁻¹Confirms the intact quaternary ammonium core across all samples.
-CH₂-X Wagging 1280 – 1180 cm⁻¹Absent1290 – 1200 cm⁻¹Differentiates halogenated methyl groups from standard methyl groups.
C-N⁺ Stretch ~970 – 950 cm⁻¹~970 – 950 cm⁻¹~980 – 960 cm⁻¹Validates the N(CH₃)₃⁺ structural backbone.
C-X Stretch 650 – 515 cm⁻¹ (C-Br) Absent850 – 550 cm⁻¹ (C-Cl) Primary differentiator. Identifies the specific halogen substituent present.

Data synthesized from established spectroscopic libraries and recent hybrid halide characterization studies , .

Self-Validating Experimental Protocol for FTIR Analysis

Quaternary ammonium salts are inherently hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretching artifact between 3650–3250 cm⁻¹, which can obscure critical high-frequency C-H stretches and artificially alter the spectral baseline . To ensure trustworthiness, the following protocol incorporates a self-validating moisture-control loop.

Step-by-Step Methodology (ATR-FTIR)
  • Sample Desiccation (Quality Control): Store the TMBM Br sample in a vacuum desiccator over anhydrous calcium sulfate for a minimum of 24 hours prior to analysis. Causality: This eliminates interstitial water, ensuring that the absence of the >3200 cm⁻¹ band validates the sample's anhydrous state.

  • Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with anhydrous isopropanol and allow it to evaporate. Collect a background spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹ to establish a high signal-to-noise ratio.

  • Sample Loading: Transfer 2–5 mg of the desiccated TMBM Br onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil. Causality: Poor optical contact between the crystal and the solid sample leads to attenuated signal intensity, which skews the relative absorbance of the C-Br fingerprint peaks.

  • Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a standard baseline correction.

  • Diagnostic Validation: Interrogate the fingerprint region. The simultaneous presence of the C-N⁺ stretch (~960 cm⁻¹) and the C-Br stretch (690–515 cm⁻¹) confirms the identity of TMBM Br.

Diagnostic Workflow & Troubleshooting

To streamline laboratory operations, the following logical workflow illustrates the decision matrix for validating TMBM Br and identifying common impurities (such as unreacted TMAB or moisture contamination).

FTIR_Validation Start Desiccate TMBM Br Sample (24h) Prep Load onto ATR Crystal Apply Anvil Pressure Start->Prep Scan Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check1 Is C-Br Stretch Present? (690 - 515 cm⁻¹) Scan->Check1 Check2 Is -CH₂- Wag Present? (1300 - 1150 cm⁻¹) Check1->Check2 Yes Fail1 Reject: Likely TMAB Impurity Check1->Fail1 No Check3 Is Broad O-H Band Absent? (3650 - 3250 cm⁻¹) Check2->Check3 Yes Check2->Fail1 No Pass Validated: Pure Anhydrous TMBM Br Check3->Pass Yes Fail2 Reject/Dry Again: Moisture Contamination Check3->Fail2 No

Caption: Logical FTIR validation workflow for TMBM Br spectral analysis and impurity detection.

References

  • Peksa, P., et al. "Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." Small, 2025.[Link]

  • "1.7: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2021.[Link]

  • "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry at CU Boulder.[Link]

  • Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 2019.[Link]

  • "Tetramethylammonium bromide." National Center for Biotechnology Information. PubChem Compound Database, CID 66137.[Link]

Validation

A Comparative Guide to the Elemental Analysis and Purity Determination of Bromo-N,N,N-trimethylmethanaminium Bromide

Introduction Bromo-N,N,N-trimethylmethanaminium bromide (CAS 5422-70-8), a quaternary ammonium salt with the chemical formula C₄H₁₁Br₂N, serves as a crucial reagent in various chemical syntheses.[1][2] Its utility in res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bromo-N,N,N-trimethylmethanaminium bromide (CAS 5422-70-8), a quaternary ammonium salt with the chemical formula C₄H₁₁Br₂N, serves as a crucial reagent in various chemical syntheses.[1][2] Its utility in research and development, particularly in pharmaceutical applications, necessitates a rigorous and accurate assessment of its purity and elemental composition. The presence of impurities, even in trace amounts, can significantly impact reaction kinetics, yield, and the safety profile of final products. Potential impurities may arise from the synthesis, purification, or storage phases and can include unreacted starting materials or by-products.[3]

This guide provides an in-depth comparison of the principal analytical techniques for characterizing Bromo-N,N,N-trimethylmethanaminium bromide. We will explore elemental (CHNX) analysis for empirical formula verification, ion chromatography for precise anionic content, and dual titration methods for quantifying both the halide and the active quaternary ammonium cation. By detailing the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their needs.

Elemental Analysis: The Foundation of Purity Assessment

Elemental analysis provides the most fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (by mass percent) to the theoretical values derived from its molecular formula. For Bromo-N,N,N-trimethylmethanaminium bromide (C₄H₁₁Br₂N, MW: 232.95 g/mol ), this technique verifies the correct ratio of carbon, hydrogen, nitrogen, and bromine.

Principle of Combustion Analysis (CHN) and Halogen Determination

The most common method for determining carbon, hydrogen, and nitrogen is high-temperature combustion analysis.[4] A precisely weighed sample is combusted in a furnace with an excess of oxygen, converting the elements into simple gases (CO₂, H₂O, and N₂/NxOy).[5][6] These gases are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).

Bromine, a halogen, requires a specific analytical approach. During combustion, it is converted to HBr and Br₂. These acidic gases must be captured ("scrubbed") from the gas stream to prevent damage to the analyzer and interference with CHN detection. Specialized reagents within the combustion tube, such as silver tungstate or silver vanadate, effectively trap halogens.[7] The bromine content is then typically determined by a separate method, such as ion chromatography or argentometric titration on the digested sample, or by using analyzers specifically equipped for halogen determination.[8]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Using a calibrated microbalance, accurately weigh 1-3 mg of the Bromo-N,N,N-trimethylmethanaminium bromide sample into a tin capsule. Record the weight with precision. The accuracy of the final result is directly dependent on the accuracy of this initial weight measurement.[5]

  • Instrument Setup:

    • Load the encapsulated sample into the elemental analyzer's autosampler.

    • Ensure the combustion furnace is at its operational temperature (typically ≥900 °C).

    • Verify that the combustion tube contains fresh, high-efficiency scrubbing reagents to handle the halogenated compound.[7]

    • Check the helium carrier gas flow and the oxygen supply for the combustion process.

  • Analysis: Initiate the automated analysis sequence. The sample is dropped into the furnace, and the resulting combustion gases are passed through a reduction tube (to convert nitrogen oxides to N₂) and then separated via gas chromatography.

  • Data Processing: The instrument's software integrates the detector signals for CO₂, H₂O, and N₂, calculates their mass percentages relative to the initial sample weight, and presents the final report.

Data Presentation: Elemental Composition

Theoretical Values for C₄H₁₁Br₂N:

  • Carbon (C): 20.62%

  • Hydrogen (H): 4.76%

  • Nitrogen (N): 6.01%

  • Bromine (Br): 68.61%

ElementTheoretical Mass %Experimental Mass % (Example)Acceptance Criteria
Carbon20.6220.55± 0.4%
Hydrogen4.764.71± 0.4%
Nitrogen6.015.98± 0.4%

Table 1. Comparison of theoretical and example experimental elemental analysis data. The acceptance criteria of ±0.4% is a common standard in pharmaceutical analysis for confirming compound identity and purity.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh Accurately weigh 1-3 mg of sample in tin capsule autosampler Load into Autosampler weigh->autosampler combustion Combustion (≥900°C) in Oxygen autosampler->combustion scrubbing Halogen Scrubbing (Ag₂WO₄) combustion->scrubbing reduction Reduction of NOx to N₂ scrubbing->reduction separation GC Separation (CO₂, H₂O, N₂) reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Calculate Mass % vs. Initial Weight detection->calculation report Generate Report: %C, %H, %N calculation->report ic_workflow cluster_prep Preparation cluster_analysis IC System Analysis cluster_output Data Processing prep_standards Prepare Bromide Calibration Standards injection Inject Sample/ Standard prep_standards->injection prep_sample Dissolve & Dilute Sample to known volume prep_sample->injection separation Anion-Exchange Column Separation injection->separation suppression Eluent Suppression separation->suppression detection Conductivity Detection suppression->detection calibration Generate Calibration Curve (Area vs. Conc.) detection->calibration quantification Quantify Bromide in Sample calibration->quantification titration_workflow cluster_argentometric Argentometric Titration (for Bromide) cluster_surfactant Surfactant Titration (for Cation) prep_ag Dissolve sample in IPA/Water titrate_ag Titrate with 0.1M AgNO₃ prep_ag->titrate_ag detect_ag Endpoint Detection (Silver ISE) titrate_ag->detect_ag calc_ag Calculate % Bromide detect_ag->calc_ag prep_surf Dissolve sample in buffered water (pH 9.5) titrate_surf Titrate with 0.004M SLS prep_surf->titrate_surf detect_surf Endpoint Detection (Surfactant ISE) titrate_surf->detect_surf calc_surf Calculate % Quaternary Salt detect_surf->calc_surf

Sources

Comparative

Bromo-N,N,N-trimethylmethanaminium bromide versus other quaternary ammonium salts in catalysis

Bromo-N,N,N-trimethylmethanaminium Bromide vs. Traditional Quaternary Ammonium Salts in Catalysis: A Comparative Guide Executive Summary Quaternary ammonium salts are foundational to modern chemical synthesis, primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Bromo-N,N,N-trimethylmethanaminium Bromide vs. Traditional Quaternary Ammonium Salts in Catalysis: A Comparative Guide

Executive Summary

Quaternary ammonium salts are foundational to modern chemical synthesis, primarily recognized for their role as phase-transfer catalysts (PTCs). However, assuming all quaternary salts function identically is a critical error in experimental design. This guide objectively compares Bromo-N,N,N-trimethylmethanaminium bromide (BMTMABr, CAS 5422-70-8) against traditional alternatives like Tetrabutylammonium bromide (TBAB) and Cetyltrimethylammonium bromide (CTAB).

While TBAB excels in non-covalent ion-pairing across biphasic systems, BMTMABr’s unique structural electrophilicity makes it an ideal bifunctional precursor for synthesizing immobilized catalysts and novel hybrid materials.

Mechanistic Divergence: Phase Transfer vs. Covalent Modification

As an application scientist, the first parameter to evaluate when selecting a quaternary ammonium salt is its lipophilicity-to-charge ratio , which dictates its mechanism of action.

  • Traditional PTCs (e.g., TBAB): TBAB possesses four butyl chains, providing a highly lipophilic shield around the central nitrogen cation. This structural feature allows it to partition effectively between aqueous and organic phases. It acts as a non-covalent shuttle, carrying reactive anions (like OH⁻ or CN⁻) into the organic layer to accelerate biphasic reactions [1].

  • BMTMABr (CAS 5422-70-8): In stark contrast, BMTMABr features three short methyl groups and a highly reactive bromomethyl (-CH₂Br) group. It is extremely hydrophilic and lacks the lipophilic bulk required for phase transfer. Instead of acting as a passive shuttle, the -CH₂Br group acts as a potent electrophile. It undergoes rapid S_N2 alkylation with nucleophiles, allowing chemists to covalently graft the trimethylammonium cation onto polymer supports to create solid-state catalysts, or use it as a structural building block in 0D hybrid manganese bromide materials [2].

MechanisticComparison cluster_TBAB TBAB: Phase Transfer Catalysis cluster_BMTMABr BMTMABr: Covalent Modification TBAB TBAB (Lipophilic) Aqueous Aqueous Phase (Anion Pool) TBAB->Aqueous Ion Exchange Organic Organic Phase (Substrate) Aqueous->Organic Phase Transfer Product1 Product (High Yield) Organic->Product1 Reaction BMTMABr BMTMABr (Electrophilic) Nucleophile Nucleophile / Precursor BMTMABr->Nucleophile Alkylation (SN2) Intermediate Covalent Adduct (Immobilized Catalyst) Nucleophile->Intermediate Covalent Bond Product2 Hybrid Material / Catalyst Intermediate->Product2 Self-Assembly

Caption: Mechanistic divergence between TBAB (phase transfer) and BMTMABr (covalent modification).

Quantitative Performance Comparison

To illustrate the operational differences, the following table summarizes the physicochemical properties and catalytic applications of BMTMABr compared to standard quaternary salts.

Property / MetricBMTMABr (CAS 5422-70-8)TBAB (CAS 1643-19-2)CTAB (CAS 57-09-0)
Primary Function Catalyst Precursor / Alkylating AgentPhase Transfer Catalyst (PTC)Surfactant / Micellar Catalyst
Lipophilicity Very Low (Hydrophilic)High (Balanced)Very High (Amphiphilic)
Electrophilicity High (Reactive -CH₂Br group)None (Stable alkyl chains)None (Stable alkyl chains)
Biphasic PTC Yield < 5% (Fails to partition)> 90% (Optimal partitioning)~ 75% (Forms emulsions)
Primary Solvents Methanol, Water, AcetonitrileToluene, DCM, WaterWater, Chloroform

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical divergence between these salts, below are two validated protocols. Understanding the causality behind the solvent, temperature, and reagent choices is critical for experimental reproducibility.

Protocol A: Biphasic Alkylation using TBAB (Phase Transfer)

Objective: Synthesize an ether via interfacial phase transfer [3].

  • Preparation: Dissolve 10 mmol of phenol in 20 mL of toluene (organic phase).

  • Base Addition: Add 30 mL of 50% aqueous NaOH.

    • Causality: The high concentration of NaOH forces the deprotonation of phenol at the liquid-liquid interface, creating a dense pool of phenoxide anions.

  • Catalyst Introduction: Add 0.5 mmol (5 mol%) of TBAB.

    • Causality: TBAB forms a lipophilic ion pair with the phenoxide anion, shielding its charge and pulling it into the toluene layer where the electrophile resides.

  • Reaction: Add 12 mmol of alkyl halide and stir vigorously at 60°C for 4 hours.

  • Workup: Separate the organic layer, wash with brine to remove residual salts, dry over MgSO₄, and evaporate to yield the pure ether.

Protocol B: Synthesis of a Hybrid Catalyst Precursor using BMTMABr

Objective: Synthesize (Bromomethyl)trimethylammonium tetrafluoroborate, a precursor for advanced catalytic materials [4].

  • Precursor Dissolution: Dissolve 5.00 g (0.025 mol) of BMTMABr in 25 mL of methanol.

    • Causality: Methanol is chosen over non-polar solvents because BMTMABr is highly polar; attempting this in toluene would result in a biphasic suspension and reaction failure.

  • Anion Exchange: Slowly add a stoichiometric amount of AgBF₄ (4.18 g, 0.025 mol) dissolved in 30 mL of methanol.

    • Causality: The formation of highly insoluble AgBr acts as a thermodynamic sink, driving the equilibrium forward and leaving the target cation in solution.

  • Stirring: Stir at room temperature for 4 hours to ensure complete precipitation of the silver halide matrix.

  • Filtration & Crystallization: Filter the mixture through Celite to remove AgBr. Evaporate the filtrate at ambient pressure overnight.

  • Purification: Recrystallize the crude solid from ethyl acetate to afford pure bromomethyltrimethylammonium tetrafluoroborate (85% yield).

Workflow Step1 Step 1: Dissolve BMTMABr in Methanol Step2 Step 2: Add AgBF4 (Anion Exchange) Step1->Step2 Solvation Step3 Step 3: Stir at Room Temp (Precipitate AgBr) Step2->Step3 Thermodynamic Driving Force Step4 Step 4: Filtration & Solvent Evaporation Step3->Step4 Separation Step5 Step 5: Recrystallization (Pure Catalyst Precursor) Step4->Step5 Purification

Caption: Experimental workflow for synthesizing a BMTMABr-derived catalyst precursor.

Conclusion

The selection between BMTMABr and standard salts like TBAB hinges entirely on the desired catalytic mechanism. If the goal is biphasic phase-transfer catalysis, TBAB remains the gold standard due to its superior lipophilicity and chemical stability. However, if the objective is to synthesize supported catalysts, ionic liquids, or novel hybrid materials, the highly electrophilic nature of BMTMABr makes it an indispensable covalent building block.

References

  • "A Minireview of Phase-Transfer Catalysis and Recent Trends." ResearchGate. Available at:[Link] [1]

  • "Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide." University of Cambridge. Available at: [Link] [2]

  • "(Bromomethyl)trimethylammonium tetrafluoroborate." ResearchGate. Available at:[Link] [4]

Safety & Regulatory Compliance

Safety

Bromo-N,N,N-trimethylmethanaminium bromide proper disposal procedures

Bromo-N,N,N-trimethylmethanaminium Bromide: Comprehensive Safety, Handling, and Disposal Protocols As a drug development professional or laboratory scientist, handling quaternary ammonium compounds (QACs) requires rigoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Bromo-N,N,N-trimethylmethanaminium Bromide: Comprehensive Safety, Handling, and Disposal Protocols

As a drug development professional or laboratory scientist, handling quaternary ammonium compounds (QACs) requires rigorous adherence to environmental health and safety (EH&S) protocols. Bromo-N,N,N-trimethylmethanaminium bromide (CAS: 5422-70-8) presents a dual-hazard profile: it is a highly ecotoxic membrane-active biocide and a halogenated organic compound[1][2].

Improper disposal not only violates Environmental Protection Agency (EPA) regulations but poses severe risks to aquatic ecosystems and human health. This guide provides the mechanistic reasoning and self-validating operational procedures required to safely handle and dispose of this chemical.

Chemical Profile & Hazard Identification

Before initiating any experimental workflow, it is critical to understand the physical and hazardous properties of the compound.

PropertySpecification
Chemical Name Bromo-N,N,N-trimethylmethanaminium bromide
Synonyms Bromomethyltrimethylammonium bromide
CAS Number 5422-70-8
Molecular Formula C₄H₁₁Br₂N
Molecular Weight 232.95 g/mol
Primary Hazards Acute Toxicity (Irritant), Aquatic Toxicity, Halogenated
EPA Waste Classification Halogenated Organic Waste

Mechanistic Causality: Why Strict Disposal is Required

Standard laboratory waste procedures are insufficient for this compound. As a Senior Application Scientist, I emphasize that understanding why a protocol exists is the best way to ensure compliance. The strict segregation of this chemical is driven by two distinct mechanistic factors:

A. Ecotoxicity via Cell Membrane Disruption QACs act as potent, non-specific membrane-active biocides. The positively charged quaternary nitrogen strongly interacts with the negatively charged head groups of acidic phospholipids in cell membranes. This ionic interaction displaces physiological stabilizing cations (such as Mg²⁺ and Ca²⁺), destabilizing the lipid bilayer and causing the rapid leakage of intracellular contents and cell lysis. Because this mechanism is non-specific, leads to devastating toxicity in aquatic organisms (algae, crustaceans, and fish) and disrupts the critical microbial balance in municipal wastewater treatment plants[2][3].

B. Halogenated Waste and Incineration Dynamics Bromo-N,N,N-trimethylmethanaminium bromide contains two bromine atoms. Under standard combustion or environmental degradation, halogenated organics can form highly toxic, persistent environmental pollutants, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). Therefore, for specialized high-temperature incineration (>1000°C) equipped with flue gas scrubbers to neutralize hydrogen bromide (HBr) emissions[4].

Step-by-Step Disposal Protocol (SOP)

To ensure a self-validating safety system, every step of this protocol includes an operational check to prevent downstream contamination.

Phase 1: Preparation and Segregation

  • Verify Waste Compatibility: Confirm that the waste container is designated exclusively for Halogenated Organic Waste. Never mix halogenated waste with non-halogenated solvents, strong acids, or strong oxidizers, as this can trigger exothermic reactions or dangerous off-gassing.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving is recommended for concentrated solutions), a chemically resistant laboratory coat, and ANSI-approved safety goggles.

Phase 2: Containerization 3. Select the Receptacle: Use a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass). 4. Transfer the Waste: Carefully transfer the liquid or solid waste into the container inside a certified chemical fume hood. Critical Check: Even if the QAC is dissolved in water, do not pour the aqueous solution down the drain . It must be treated as halogenated organic waste. 5. Volume Control: Fill the waste container to no more than 80% capacity. This headspace allows for vapor expansion and prevents pressure-induced ruptures. Cap securely immediately after transfer.

Phase 3: Labeling and Storage 6. Apply Standardized Labeling: Attach a universally recognized Hazardous Waste label. Explicitly write the full chemical name ("Bromo-N,N,N-trimethylmethanaminium bromide") and all solvent constituents. [5]. 7. Identify Hazards: Check the boxes for "Toxic", "Halogenated", and "Environmental Hazard". 8. Store in SAA: Place the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) away from direct sunlight and heat sources.

Phase 4: EH&S Pickup 9. Initiate Transfer: Submit a hazardous waste pickup request through your institution's EH&S portal before the SAA time limit expires (typically 60 to 90 days, depending on local jurisdiction).

Spill Response Workflow

In the event of a localized spill, immediate and calculated action is required to prevent environmental release:

  • Containment: Isolate the area. If the chemical is in powder form, avoid generating dust. If it is a solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Neutralization/Collection: Sweep up the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution. Crucial Step: Collect the wash water as halogenated waste, as highly toxic QAC residues will remain on the surface.

Waste Segregation & Disposal Workflow

WasteWorkflow Start Waste Generation: Bromo-N,N,N-trimethylmethanaminium bromide Decision Physical State of Waste? Start->Decision Aqueous Aqueous Solution Decision->Aqueous Liquid (Water) Organic Organic Solvent Mixture Decision->Organic Liquid (Solvent) Solid Solid Powder / Contaminated PPE Decision->Solid Solid Halogenated Halogenated Organic Waste Container Aqueous->Halogenated Do NOT pour down drain Organic->Halogenated SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Labeling Label: 'Halogenated Organic Waste' & 'Toxic to Aquatic Life' Halogenated->Labeling SolidContainer->Labeling EHS EH&S Pickup & High-Temp Incineration Labeling->EHS

Fig 1: Workflow for segregation and disposal of Bromo-N,N,N-trimethylmethanaminium bromide waste.

References

  • Title: Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Quaternary Ammonium Compound Toxicity Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Source: Central Washington University (CWU) URL: [Link]

  • Title: Chemical Waste Management Source: Georgetown University Office of Environmental Health & Safety URL: [Link]

  • Title: Quaternary Ammonium Salts-Based Materials: Environmental Toxicity Source: MDPI URL: [Link]

Sources

Handling

Personal protective equipment for handling Bromo-N,N,N-trimethylmethanaminium bromide

As research in advanced materials and drug development accelerates, the safe handling of highly reactive organic building blocks is paramount. Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as TMBM) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As research in advanced materials and drug development accelerates, the safe handling of highly reactive organic building blocks is paramount. Bromo-N,N,N-trimethylmethanaminium bromide (commonly referred to as TMBM) is a critical precursor in synthesizing 0D organic-inorganic hybrid metal halides that exhibit tunable broadband photoluminescence[1]. However, its chemical structure demands strict logistical and safety protocols.

This guide provides a self-validating operational framework for handling TMBM, ensuring both scientific integrity and personnel safety.

Chemical Profile & Hazard Causality

To safely handle a chemical, one must understand the causality behind its hazards. TMBM is a quaternary ammonium compound characterized by a highly electrophilic bromomethyl group (-CH₂Br).

  • Mechanistic Hazard: The bromomethyl group acts as a potent alkylating agent. In biological systems, it can react indiscriminately with nucleophilic macromolecules (such as DNA and proteins), leading to severe cellular damage.

  • Acute Toxicity: Due to this reactivity, TMBM is classified as a Class 6.1 Toxic Solid [2]. It carries the critical GHS hazard statement H300 (Fatal if swallowed) [2], meaning even minute ingestions or inhalation of its dust can cause catastrophic systemic toxicity.

Quantitative Chemical & Hazard Summary
Property / SpecificationData
Chemical Name 1-Bromo-N,N,N-trimethylmethanaminium bromide
CAS Number 5422-70-8[3]
Molecular Formula C₄H₁₁Br₂N[4]
Average Mass 232.95 Da[4]
Hazard Class 6.1 (Toxic Substances)[2]
UN Number 2811 (Toxic solid, organic, n.o.s.)[2]
GHS Signal Word Danger[2]
Key Hazard Statement H300 (Fatal if swallowed)[2]

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a self-validating barrier against both the particulate nature of the solid and its alkylating chemical properties.

PPE CategorySpecificationCausal Rationale
Hand Protection Double-layered Nitrile (≥5 mil) or Butyl Rubber gloves.Protects against dermal alkylation. Double-gloving ensures barrier integrity if the outer layer is compromised by solvent vehicles (e.g., acetonitrile) during synthesis.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1+).Prevents ocular exposure to corrosive/toxic particulates and volatile solvent splashes.
Respiratory N95/P100 particulate respirator.Mitigates inhalation of Class 6.1 toxic dust[2]. Standard protocol dictates all handling must occur inside a certified Class II fume hood , rendering the respirator a secondary backup during transport.
Body Protection Flame-resistant (FR) lab coat, closed-toe non-porous shoes.Prevents particulate accumulation on personal clothing and skin.

Experimental Workflow: Synthesis and Handling of TMBM

In materials research, TMBM is frequently synthesized in-situ or handled as a precursor for luminescent manganese bromides[5]. The following step-by-step methodology outlines the safe synthesis of TMBM from trimethylamine (TMA) and dibromomethane, demonstrating the operational workflow required to isolate the product safely[6].

Step-by-Step Methodology
  • Preparation & Containment: Ensure the fume hood is operating at a face velocity of 80-100 fpm. Don all required PPE.

  • Solvent & Reagent Mixing: In a clean reaction vial, add 1 mL of acetonitrile. Acetonitrile is chosen as a polar aprotic solvent because it solubilizes the uncharged precursors but promotes the precipitation of the ionic product.

  • Precursor Addition: Carefully add 70 µL of dibromomethane (99%) to the solvent[6]. Safety Note: Dibromomethane is a volatile toxic liquid; keep the sash lowered.

  • Amine Addition: Inject 270 µL of trimethylamine (TMA) solution (25 wt.% in H₂O) into the mixture[6]. This provides approximately 1 mmol of TMA[6].

  • Reaction: Stir the mixture continuously on a magnetic stir plate for 1 hour at room temperature[6]. The nucleophilic nitrogen of TMA attacks the electrophilic carbon of dibromomethane, displacing a bromide ion.

  • Collection: A yellowish precipitate of (TMBM)Br will form[6]. Collect the solid via vacuum filtration and air-dry inside the fume hood[6].

  • Downstream Application: The dried TMBM can now be reacted with manganese(II) bromide to form (TMBM)₂MnBr₄, a 0D hybrid material exhibiting intense broadband green photoluminescence via self-trapped excitons[1].

Workflow Visualization

Workflow N1 PPE & Fume Hood Verification N2 Precursor Mixing (TMA + CH2Br2) N1->N2 N3 Reaction in ACN (1 Hour Stirring) N2->N3 N4 Precipitate Collection (TMBM Solid) N3->N4 N5 Waste Segregation (Halogenated) N4->N5

Figure 1: Safe experimental workflow for the synthesis and handling of TMBM.

Spill Response and Disposal Plan

Because TMBM is a Class 6.1 toxin[2], any spill must be treated as a hazardous materials incident.

Spill Remediation
  • Evacuate & Isolate: Immediately clear personnel from the immediate area.

  • Ventilation: Ensure the fume hood or room exhaust is running at maximum capacity.

  • Containment: If solid, gently cover the spill with damp absorbent paper to prevent dust aerosolization. Do not dry sweep.

  • Neutralization/Cleanup: Wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to help hydrolyze any residual reactive alkylating agent, followed by soap and water.

  • Collection: Place all contaminated materials (wipes, gloves) into a sealed, labeled biohazard/toxin waste container.

Disposal Plan
  • Solid Waste: Dispose of unreacted TMBM solid in a dedicated, clearly labeled "Class 6.1 Toxic Organic Solid Waste" container[2].

  • Liquid Waste: Reaction filtrates containing acetonitrile and unreacted dibromomethane must be segregated into "Halogenated Organic Liquid Waste."

  • Regulatory Compliance: Never dispose of TMBM down the drain. All waste must be incinerated by a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • National Institutes of Health (NIH) - Tunable Broadband Emission via Self‐Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide URL:[Link]

  • ResearchGate - Tunable Broadband Emission via Self‐Trapped Excitons and Mn Energy Transfer in a 0D Hybrid Manganese Bromide URL:[Link]

  • University of Cambridge - Tunable Broadband Emission via Self-Trapped Excitons and Mn2+ Energy Transfer in a 0D Hybrid Manganese Bromide (PDF) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromo-N,N,N-trimethylmethanaminium bromide
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Bromo-N,N,N-trimethylmethanaminium bromide
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